2,5-Dibromo-1-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPDHZWTTGEKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene, a valuable intermediate in organic synthesis. The document details the strategic importance of the methoxymethyl (MOM) protecting group, the selection of starting materials, and a thorough, step-by-step protocol for the synthesis. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations, and methods for the characterization and purification of the final product. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to confidently and efficiently synthesize this versatile chemical building block.
Introduction: Strategic Importance and Applications
2,5-Dibromo-1-(methoxymethoxy)benzene serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of the two bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The methoxymethyl (MOM) ether acts as a robust protecting group for the phenolic hydroxyl group, which is stable under a wide range of reaction conditions, including those involving organometallic reagents and basic media, yet can be readily removed under acidic conditions.[1] This differential reactivity makes 2,5-Dibromo-1-(methoxymethoxy)benzene an ideal scaffold for the sequential introduction of different substituents, enabling the construction of intricate molecular architectures.
Retrosynthetic Analysis and Strategy
The synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene logically begins with the commercially available or readily synthesized 2,5-dibromophenol. The core of the synthetic strategy involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a common and effective method for masking the reactivity of phenols during subsequent synthetic transformations.[1]
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dibromo-1-(methoxymethoxy)benzene
Foreword for the Modern Researcher
In the landscape of contemporary chemical research and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 2,5-Dibromo-1-(methoxymethoxy)benzene emerges as a molecule of significant interest, not for its widespread documentation, but for its potential as a versatile building block. Its structure, featuring a dibrominated benzene ring ortho- and para- to a methoxymethyl (MOM) ether, presents a unique combination of reactive sites. The bromine atoms serve as handles for a myriad of cross-coupling reactions, while the MOM group offers a stable yet readily cleavable protecting group for a phenolic oxygen.
Molecular Identity and Predicted Physicochemical Properties
2,5-Dibromo-1-(methoxymethoxy)benzene is a disubstituted aromatic ether. The core of its utility lies in the orthogonal reactivity of its functional groups.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₈H₈Br₂O₂ | Based on structure |
| Molecular Weight | 299.96 g/mol | Calculated from atomic weights |
| CAS Number | 97088-24-9 | [1] |
| Appearance | Likely a colorless to light yellow solid or oil | Analogy with similar substituted benzenes[2][3] |
| Melting Point | Not experimentally determined; likely a low-melting solid | Related dibromodimethoxybenzenes have melting points ranging from 87°C to 148°C[4][5] |
| Boiling Point | Not experimentally determined; expected to be >200°C at atmospheric pressure | High molecular weight and polarity suggest a high boiling point |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, THF) | Inferred from the nonpolar aromatic ring and ether functionalities[5] |
| Density | >1.5 g/mL | Presence of two bromine atoms significantly increases density |
Rationale Behind Property Predictions
The predictions in the table above are not arbitrary. The presence of two heavy bromine atoms on a small benzene ring will dominate the density, making it significantly denser than water. The methoxymethyl ether group, while adding some polarity, is not sufficient to confer significant water solubility. The melting point of aromatic compounds is highly dependent on crystal packing. Given the asymmetry of 2,5-Dibromo-1-(methoxymethoxy)benzene compared to a more symmetric analogue like 1,4-dibromo-2,5-dimethoxybenzene, a lower melting point might be anticipated due to less efficient crystal packing.
Synthesis and Spectroscopic Characterization
While a specific, peer-reviewed synthesis for 2,5-Dibromo-1-(methoxymethoxy)benzene is not prevalent in the literature, its preparation can be logically deduced from standard organic chemistry transformations.
Proposed Synthetic Route
The most direct route would involve the protection of 2,5-dibromophenol.
Sources
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- 5. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
A Technical Guide to 2,5-Dibromo-1-(methoxymethoxy)benzene: A Versatile Building Block for Complex Synthesis
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-1-(methoxymethoxy)benzene, a key synthetic intermediate for researchers, chemists, and drug development professionals. The molecule's strategic design, featuring a methoxymethyl (MOM) protected phenol and two reactive bromine atoms, makes it an invaluable tool for constructing complex molecular architectures. This document details its chemical identity, physicochemical properties, synthesis protocols, and core reactivity. Emphasis is placed on the strategic application of its functional groups in sequential cross-coupling reactions and controlled deprotection steps, highlighting its utility in the fields of medicinal chemistry, materials science, and agrochemicals.
Introduction: Strategic Importance in Synthesis
In the landscape of multi-step organic synthesis, the efficiency and success of a campaign often hinge on the selection of appropriately functionalized building blocks. 2,5-Dibromo-1-(methoxymethoxy)benzene emerges as a pre-functionalized aromatic scaffold of significant value. Its utility is rooted in the orthogonal reactivity of its constituent parts:
-
Two Aryl Bromide Moieties: The bromine atoms, positioned para to each other, serve as versatile handles for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the sequential and regiocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity.[1]
-
A Protected Phenolic Hydroxyl: The phenolic oxygen is masked as a methoxymethyl (MOM) ether. The MOM group is a robust protecting group, stable to a wide range of nucleophilic, basic, and organometallic conditions commonly employed in cross-coupling reactions.[2][3] Critically, it can be selectively and cleanly removed under acidic conditions to liberate the free phenol for subsequent functionalization.[4][5]
This combination allows for a synthetic strategy where the aromatic core is elaborated via its bromine atoms, with the phenol remaining inert until its strategic unveiling is required. This guide will explore the practical aspects of utilizing this reagent, from its synthesis to its application in advanced synthetic workflows.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics.
Chemical Structure
The structure of 2,5-Dibromo-1-(methoxymethoxy)benzene consists of a benzene ring substituted with two bromine atoms at positions 2 and 5, and a methoxymethoxy group at position 1.
Caption: Chemical structure of 2,5-Dibromo-1-(methoxymethoxy)benzene.
Chemical Identifiers and Properties
While specific, experimentally verified data for this exact compound is not widely published, its core properties can be calculated. For context, properties of the closely related 1,4-Dibromo-2,5-dimethoxybenzene are provided for comparison.
| Property | Value (2,5-Dibromo-1-(methoxymethoxy)benzene) | Reference Compound: 1,4-Dibromo-2,5-dimethoxybenzene |
| CAS Number | Not assigned | 2674-34-2[6][7][8] |
| Molecular Formula | C₈H₈Br₂O₂ | C₈H₈Br₂O₂ |
| Molecular Weight | 299.96 g/mol | 295.96 g/mol [6][9][10] |
| Canonical SMILES | COC(OCC1=C(Br)C=C(Br)C=C1) | COC1=CC(=C(C=C1Br)OC)Br[7][8] |
| InChIKey | Not assigned | CHCLRVOURKGRSW-UHFFFAOYSA-N[6][7][8] |
| Appearance | - | White solid/crystals[7][9] |
| Melting Point | - | 144-148 °C[6] |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc) | Insoluble in water[6][9] |
Synthesis and Characterization
The most direct and logical synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene involves the protection of the commercially available 2,5-dibromophenol. The choice of method reflects a balance between reagent hazard, reaction scale, and substrate compatibility.
Synthetic Workflow: Protection of 2,5-Dibromophenol
The reaction involves the deprotonation of the acidic phenol followed by nucleophilic attack on an electrophilic source of the "CH₂OCH₃" moiety. The most common laboratory method utilizes chloromethyl methyl ether (MOMCl).
Causality: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is chosen to scavenge the HCl byproduct without competing in the reaction. Anhydrous conditions are critical as MOMCl is moisture-sensitive and the presence of water would hydrolyze the reagent and hinder the reaction.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol: MOM Protection
-
Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,5-dibromophenol (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling : Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity upon adding the reagents.
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) dropwise to the stirred solution.
-
Reagent Addition : Slowly add chloromethyl methyl ether (MOMCl, 1.2 equiv) to the mixture. Caution : MOMCl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.[11]
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup : Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic Characterization (Predicted)
-
¹H NMR : Expect two distinct aromatic proton signals in the 7.0-7.5 ppm range, likely appearing as doublets. The methylene protons of the MOM group (-O-CH₂-O-) should appear as a sharp singlet around 5.2 ppm. The methyl protons (-O-CH₃) will be a singlet around 3.5 ppm.
-
¹³C NMR : Expect six aromatic carbon signals, two of which will be shifted downfield due to their attachment to bromine. The methylene carbon should appear around 95 ppm, and the methoxy carbon around 56 ppm.
-
Mass Spectrometry (EI) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio.
Reactivity and Strategic Synthetic Utility
The true value of 2,5-Dibromo-1-(methoxymethoxy)benzene lies in its capacity for sequential, controlled functionalization.
Reactions at the Aryl-Bromine Bonds
The two C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C bonds (e.g., Suzuki, Stille, Sonogashira, Heck) and C-N/C-O bonds (Buchwald-Hartwig).[1][12]
Causality: The Suzuki-Miyaura coupling is often preferred in pharmaceutical development due to the relatively benign nature of its boronic acid reagents and byproducts. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃) to activate the boronic acid, and a suitable solvent system (e.g., Toluene/Water or Dioxane/Water).
Protocol: Suzuki-Miyaura Cross-Coupling (Monosubstitution)
-
Preparation : In a reaction vessel, combine 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a base such as K₂CO₃ (2.5 equiv).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).
-
Solvent and Degassing : Add a solvent mixture, such as toluene and water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction : Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup : After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the mono-coupled product.
The remaining bromine atom on the product can then be subjected to a second, different coupling reaction, allowing for the synthesis of unsymmetrical bi- or terphenyl systems.
Deprotection: Unveiling the Phenol
The MOM group is reliably cleaved under acidic conditions.[4][5] This step is typically performed after the desired modifications at the C-Br positions have been completed.
Mechanism: The reaction proceeds via protonation of one of the ether oxygens, which activates the acetal system. Subsequent cleavage releases the free phenol and a stabilized carbocation, which is trapped by the solvent to form innocuous byproducts like formaldehyde and methanol.[4]
Protocol: Acid-Catalyzed MOM Deprotection
-
Dissolution : Dissolve the MOM-protected substrate (1.0 equiv) in a protic solvent like methanol or a THF/water mixture.
-
Acid Addition : Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops) or p-toluenesulfonic acid (PPTS).
-
Reaction : Stir the solution at room temperature for 2-8 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup : Neutralize the reaction carefully with a saturated aqueous NaHCO₃ solution.
-
Extraction and Purification : Extract the product with an organic solvent, wash with brine, dry, concentrate, and purify as necessary.
A Strategic Workflow Example
The power of this reagent is best illustrated by a multi-step sequence that leverages its orthogonal reactivity.
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Methodological & Application
Application Note: Divergent Regioselective Functionalization of 2,5-Dibromo-1-(methoxymethoxy)benzene
Executive Summary
2,5-Dibromo-1-(methoxymethoxy)benzene (CAS: 2271442-85-2) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and medicinal chemistry drug development. The strategic placement of two bromine atoms on a phenol core protected by a methoxymethyl (MOM) ether allows chemists to perform orthogonal, site-selective functionalizations. By manipulating the reaction conditions—leveraging either thermodynamic/kinetic control via directed metalation or steric control via transition-metal catalysis—researchers can selectively functionalize the C-2 or C-5 position without the need for complex protecting group manipulations.
Mechanistic Rationale: Synergism of Directing Groups and Sterics
The synthetic utility of this molecule relies on the distinct electronic and steric environments of its two halogenated sites:
-
Directed Ortho-Metalation (DoM) at C-2: The MOM group is a powerful . The oxygen lone pairs of the acetal linkage coordinate strongly with organolithium reagents (e.g., n-BuLi). This pre-coordination directs the metal-halogen exchange exclusively to the adjacent C-2 bromine, overriding the intrinsic electronic reactivity of the C-5 position[1].
-
Steric Control at C-5: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species is highly sensitive to steric congestion. Because the C-2 bromine is flanked by the bulky MOM ether, a catalyst with a large spatial footprint will preferentially undergo oxidative addition at the unhindered C-5 position[2].
Quantitative Data Summarization
The following table summarizes the expected regioselectivity and yields based on the chosen synthetic pathway.
| Reaction Pathway | Reagents / Catalyst | Primary Reaction Site | Yield (%) | Regioselectivity Ratio |
| Lithium-Halogen Exchange | n-BuLi, THF, -78 °C | C-2 (ortho to MOM) | 85–92% | >95:5 (C2:C5) |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, ArB(OH)₂, Base | C-5 (steric control) | 78–88% | 90:10 (C5:C2) |
| Kumada Coupling | Pd(PPh₃)₄, ArMgBr | C-5 (steric control) | 75–82% | 85:15 (C5:C2) |
Divergent Synthetic Workflows
Divergent regioselective functionalization of 2,5-dibromo-1-(methoxymethoxy)benzene.
Self-Validating Experimental Protocols
Protocol A: Regioselective C-2 Formylation via Lithium-Halogen Exchange
This protocol leverages the1[1].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv) and anhydrous THF (0.2 M).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the pre-cooled inner wall of the flask over 10 minutes.
-
Causality: Dropwise addition down the chilled glass prevents localized exothermic micro-environments. Strict thermal control (-78 °C) is mandatory to suppress the "halogen dance" rearrangement—an undesired isomerization where the lithium atom migrates to adjacent carbons.
-
-
Electrophilic Trapping: Stir for 30 minutes, then add anhydrous DMF (1.5 equiv) rapidly. Stir for an additional 1 hour at -78 °C, then allow the reaction to warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
System Validation (In-Process Control): Prior to adding the DMF (Step 4), extract a 0.1 mL reaction aliquot and quench it with D₂O. Analyze the aliquot via GC-MS. The system is validated when a single peak corresponding to the mono-debrominated, mono-deuterated mass (m/z ~217) is observed. If unreacted starting material remains, the lithiation time must be extended.
Protocol B: Site-Selective C-5 Suzuki-Miyaura Cross-Coupling
This protocol utilizes2[2] strictly to the C-5 position.
Step-by-Step Methodology:
-
Preparation: In a microwave vial or sealed tube, combine 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the vessel with argon for 5 minutes and seal.
-
Causality: The selection of Pd(dppf)Cl₂ is deliberate. The large bite angle of the dppf ligand creates a sterically demanding Pd(0) active species. Because the C-2 bromine is flanked by the bulky MOM ether, oxidative addition is sterically restricted, forcing the catalyst to react exclusively at the unhindered C-5 position.
-
-
Heating: Heat the reaction mixture to 80 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with CH₂Cl₂. Filter through a pad of Celite to remove palladium black, then concentrate the filtrate.
System Validation (In-Process Control): Analyze the reaction mixture via UPLC-MS at 2-hour intervals. The system is validated when the starting material peak (m/z ~296) is entirely replaced by the mono-coupled product mass. The complete absence of a di-arylated product mass confirms the fidelity of the steric control.
Protocol C: Global Deprotection of the MOM Ether
Following functionalization, the3[3] to reveal the free phenol.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the MOM-protected intermediate (1.0 equiv) in Methanol (0.2 M).
-
Acidic Cleavage: Add 3M aqueous HCl (5.0 equiv).
-
Causality: The MOM ether is an acetal. Aqueous HCl protonates the methoxy oxygen, turning it into a leaving group. This is expelled to form a resonance-stabilized oxonium ion. Subsequent hydrolysis yields the free phenol, releasing formaldehyde and methanol as volatile byproducts.
-
-
Heating: Stir the mixture at 50 °C for 4 hours.
-
Workup: Concentrate the methanol under reduced pressure. Neutralize the aqueous residue with saturated NaHCO₃ and extract with EtOAc.
System Validation (In-Process Control): Monitor the deprotection via TLC (Hexanes/EtOAc 4:1). The cleavage of the lipophilic MOM group results in a highly polar phenol that significantly lowers the Rf value. Staining the TLC plate with Phosphomolybdic Acid (PMA) will yield a dark blue spot upon heating, validating the unmasking of the free phenolic hydroxyl group.
References
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Benchchem Product Documentation : 2,5-Dibromo-1-(methoxymethoxy)benzene. Benchchem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3wU_XYSa05hh5niysYQz_9oWKJnTfXPO7to7PUJ4fklADHV84EW2j84X2dHeL6AsEpYVrwCIYiB0leMvImCC-t96fnA565U2Bik6uhSM5PMZ9qsgJODLrMXrTevdsvn-b1kBb2w==][3]
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"Suzuki coupling with 2,5-Dibromo-1-(methoxymethoxy)benzene"
Application Note: Site-Selective Suzuki-Miyaura Coupling of 2,5-Dibromo-1-(methoxymethoxy)benzene
Executive Summary
This guide details the protocols for the palladium-catalyzed cross-coupling of 2,5-Dibromo-1-(methoxymethoxy)benzene (1) . This scaffold is a critical intermediate for synthesizing non-symmetrical terphenyls and poly-phenylene derivatives used in drug discovery and organic electronics.
The presence of the methoxymethoxy (MOM) protecting group and two chemically distinct bromine atoms presents a unique challenge and opportunity. This note provides an evidence-based strategy to achieve regioselective mono-coupling at the C5 position or exhaustive bis-coupling , governed by steric and electronic differentiation.
Chemical Profile & Reactivity Analysis
The Substrate
-
Compound: 2,5-Dibromo-1-(methoxymethoxy)benzene
-
Role: Protected hydroquinone derivative / Electrophile.
-
Protecting Group: Methoxymethyl ether (MOM). Stable to basic Suzuki conditions; labile to acidic hydrolysis.
Regioselectivity Logic (The "Why")
To design a self-validating protocol, one must understand the reactivity hierarchy of the two bromine atoms.
-
Steric Hinderance:
-
C2-Br (Ortho): Located ortho to the bulky MOM group. High steric impedance retards the approach of the active Pd(0) species.
-
C5-Br (Meta): Located meta to the MOM group. Significantly more accessible.[1]
-
-
Electronic Effects (Oxidative Addition):
-
The MOM group is an electron-donating group (EDG).
-
C2 Position: Receives strong electron density via resonance and induction. This makes the C2-Br bond more electron-rich, thereby deactivating it toward oxidative addition (which favors electron-deficient electrophiles).
-
C5 Position: Affected primarily by induction (weak). It remains relatively more electron-deficient compared to C2.
-
Experimental Protocols
Protocol A: Site-Selective Mono-Coupling (C5-Arylation)
Objective: Isolate the 5-aryl-2-bromo-1-(methoxymethoxy)benzene with >90% regioselectivity.
Reagents:
-
Substrate: 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv) — Strict stoichiometry is crucial.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids).
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or Toluene/Water.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask or Schlenk tube. Cool under Argon flow.
-
Charging: Add the substrate (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd catalyst (3 mol%) to the flask.
-
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe.
-
Note: The biphasic system requires vigorous stirring (1000 rpm).
-
-
Reaction: Heat the mixture to 60–70°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of C2 activation (bis-coupling).
-
-
Monitoring: Monitor by TLC or HPLC every 2 hours. Look for the disappearance of the starting material. The mono-product usually appears less polar than the bis-product but more polar than the starting dibromide (depending on the aryl group).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Table 1: Optimization of Mono-Coupling Conditions
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome |
| Solvent | DME / H₂O (4:1) | Toluene / EtOH / H₂O | DME gives better solubility for polar boronic acids. |
| Base | Na₂CO₃ (Weak) | K₃PO₄ (Strong) | Strong bases (K₃PO₄) promote bis-coupling; avoid for mono-step. |
| Temp | 60°C | 90°C | 90°C leads to ~15% bis-product impurity. |
| Ligand | PPh₃ (Standard) | SPhos (Bulky) | SPhos is too active; reduces selectivity. Use PPh₃. |
Protocol B: Exhaustive Bis-Coupling (Synthesis of Terphenyls)
Objective: Install two different aryl groups (sequentially) or two identical groups simultaneously.
Scenario 1: Sequential Coupling (after Protocol A)
-
Take the purified Mono-product (C5-arylated).
-
Add Second Boronic Acid (1.5 equiv).
-
Catalyst: Use a more active catalyst system, e.g., Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dtbpf)Cl₂.
-
Base: K₃PO₄ (3.0 equiv).
-
Temperature: Reflux (90–100°C) in Toluene/Water or Dioxane/Water.
-
Reasoning: The remaining C2-Br is deactivated and sterically hindered. High energy (heat) and electron-rich, bulky ligands (SPhos, XPhos) are required to force oxidative addition at this position.
-
Scenario 2: Symmetric Bis-Coupling (One-Pot)
-
Substrate (1.0 equiv) + Arylboronic Acid (2.5 - 3.0 equiv).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: Cs₂CO₃ or K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (100°C, 12-18h).
Protocol C: MOM Deprotection
Objective: Reveal the free phenol.
-
Dissolve the coupled product in MeOH or CH₂Cl₂.
-
Add 4M HCl in Dioxane (5 equiv) or concentrated HCl (few drops) if in MeOH.
-
Alternative: TFA/CH₂Cl₂ (1:1) at 0°C if the biaryl linkage is acid-sensitive (rare).
-
-
Stir at RT for 1-4 hours.
-
Neutralize with sat. NaHCO₃ and extract.
Troubleshooting & Self-Validation
-
Problem: Low conversion of the C2-bromide (Second coupling fails).
-
Problem: Poor Regioselectivity (Mixture of C2 and C5 products in Protocol A).
Workflow Visualization
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. (Highlighting steric control in dibromoarenes). Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Regioselective Synthesis of Bromoanisoles and Derivatives. Link
-
Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. (Discussion on electronic effects in oxidative addition). Link
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for MOM protection/deprotection).
Sources
Application Note: Strategic Amination of 2,5-Dibromo-1-(methoxymethoxy)benzene
Executive Summary
This guide details the catalytic protocols for the Buchwald-Hartwig amination of 2,5-Dibromo-1-(methoxymethoxy)benzene . This substrate presents a classic challenge in cross-coupling: distinguishing between two chemically distinct halogen sites on an electron-rich arene.[1]
The methoxymethoxy (MOM) group at the C1 position exerts a profound steric and electronic influence, deactivating the ortho-bromide (C2) while leaving the meta-bromide (C5) relatively accessible. This application note provides two distinct workflows:
-
Protocol A (Kinetic Control): Selective mono-amination at the C5 position.[2]
-
Protocol B (Thermodynamic Forcing): Exhaustive bis-amination at both C2 and C5 positions.
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate contains two electrophilic sites (aryl bromides). Selectivity is governed by the interplay of Steric Hindrance and Electronic Deactivation .
-
Site C5 (Target for Mono-Amination): Located meta to the MOM group. It is sterically unencumbered and electronically less enriched than C2, making it the kinetically favored site for oxidative addition.
-
Site C2 (Target for Bis-Amination): Located ortho to the MOM group. The MOM ether oxygen donates electron density via resonance, increasing the energy barrier for oxidative addition of the Pd(0) species. Furthermore, the steric bulk of the acetal-like MOM group hinders the approach of the catalyst.
Visualization: Selectivity Decision Tree
The following diagram illustrates the divergent pathways based on ligand and temperature selection.
Figure 1: Decision tree for selecting reaction conditions based on the desired amination outcome.
Experimental Protocols
Protocol A: Site-Selective Mono-Amination (C5)
Objective: Couple an amine exclusively at the C5 position while retaining the C2-bromide for future functionalization.
The "Self-Validating" Logic:
-
Ligand Choice: Xantphos is used.[3][4] Its large bite angle favors reductive elimination, but its rigidity prevents the formation of the bis-ligated species required for the difficult oxidative addition at the crowded C2 site under mild conditions.
-
Stoichiometry: Strict control (1.05 equiv) prevents "bleed-over" into the second amination.
Materials Table
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | Purity >98% essential |
| Amine | 1.05 | Nucleophile | Primary or Secondary |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Stable Pd(II) source |
| Xantphos | 0.03 (3 mol%) | Ligand | Large bite angle (111°) |
| Cs₂CO₃ | 1.5 | Base | Milder than NaOtBu; protects MOM |
| Toluene | [0.2 M] | Solvent | Anhydrous, degassed |
Step-by-Step Workflow
-
Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol) to a reaction vial.
-
Solvate: Add 2 mL of anhydrous Toluene. Stir at RT for 5 mins to pre-form the active catalyst (solution turns yellow/orange).
-
Substrate Addition: Add 2,5-Dibromo-1-(methoxymethoxy)benzene (296 mg, 1.0 mmol), the target Amine (1.05 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).
-
Reaction: Seal the vial and heat to 80°C . Stir vigorously (1000 rpm).
-
Validation (TLC/LCMS): Check at 4 hours.
-
Success Marker: Disappearance of starting material.[5] Appearance of a single new spot (Mono-product).
-
Failure Marker: Appearance of a lower Rf spot (Bis-product) indicates temperature was too high or excess amine was used.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Exhaustive Bis-Amination (C2 & C5)
Objective: Install amino groups at both positions, often for conjugated polymer synthesis or tri-arylamine derivatives.
The "Self-Validating" Logic:
-
Ligand Choice: S-Phos or RuPhos . These bulky, electron-rich biaryl phosphines create a highly active Pd(0) species capable of overcoming the steric hindrance at C2.
-
Base: NaOtBu .[1] A stronger base facilitates the deprotonation of the amine-Pd complex, accelerating the catalytic turnover.
Materials Table
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | |
| Amine | 2.5 - 3.0 | Nucleophile | Excess required |
| Pd₂(dba)₃ | 0.025 (5 mol% Pd) | Pre-catalyst | Pd(0) source |
| S-Phos | 0.10 (10 mol%) | Ligand | High activity for hindered substrates |
| NaOtBu | 3.0 | Base | Strong base |
| Toluene | [0.15 M] | Solvent | Anhydrous |
Step-by-Step Workflow
-
Charge: Add Pd₂(dba)₃ (23 mg, 0.025 mmol), S-Phos (41 mg, 0.10 mmol), and NaOtBu (288 mg, 3.0 mmol) to a Schlenk tube.
-
Solvate: Add Toluene (6.5 mL).
-
Add Reactants: Add Substrate (1.0 mmol) and Amine (2.5 mmol).
-
Reaction: Heat to 100-110°C for 12–18 hours.
-
Validation:
-
Monitoring: The reaction will pass through the mono-aminated intermediate. The reaction is complete only when the mono-intermediate (usually mid-polarity) is fully converted to the bis-product (usually most polar/fluorescent).
-
-
Workup: Standard Celite filtration. Caution: Ensure the crude mixture is not exposed to acidic water, as the MOM group can hydrolyze, leading to oxidation of the resulting hydroquinone.
Troubleshooting & "Self-Validating" Controls
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| MOM Cleavage | Acidic workup or trace acid in solvent. | Use buffered aqueous workup (pH 7-8). Ensure CDCl₃ for NMR is neutralized (pass through basic alumina). |
| Dehalogenation (Ar-H formed) | Switch to a ligand that speeds up reductive elimination (e.g., from BINAP to DavePhos). Increase Amine concentration. | |
| Stalled Mono-Product (In Protocol B) | Catalyst death or steric wall. | Add a second portion of catalyst (Pd + Ligand) after 12h. Switch to BrettPhos for primary amines. |
Catalytic Cycle Visualization
The following diagram highlights the critical interference of the MOM group during the catalytic cycle.
Figure 2: Catalytic cycle highlighting the kinetic differentiation between the C5 and C2 positions.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[3] [Link]
- Context: Authoritative guide on ligand selection (S-Phos vs Xantphos) for specific steric challenges.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][6][7][8][9][10] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217-7218. [Link]
-
Context: Discusses the use of chelating bisphosphines (like DPPF/Xantphos analogues) to control selectivity.[3]
-
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley. [Link]
- Context: Standard reference for the stability of Methoxymethoxy (MOM)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium catalysis for the synthesis of hydrophobic C-6 and C-2 aryl 2'-deoxynucleosides. Comparison of C-C versus C-N bond formation as well as C-6 versus C-2 reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Application Note: Site-Selective Cross-Coupling Strategies for 2,5-Dibromo-1-(methoxymethoxy)benzene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Scientific Rationale
In the design of complex, multi-substituted aromatic scaffolds for drug discovery, 2,5-dibromo-1-(methoxymethoxy)benzene (CAS: 2271442-85-2) presents a classic yet highly exploitable regioselectivity challenge [1]. The molecule possesses two carbon-bromine bonds with distinct steric and electronic environments. Differentiating these two sites is critical for the iterative synthesis of oligoarenes and targeted pharmacophores [3].
The methoxymethoxy (MOM) ether serves a dual purpose: it is a robust protecting group that withstands highly basic cross-coupling conditions, and it acts as a powerful stereoelectronic director. As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity:
-
C5-Bromine (Steric Control): Positioned para to the MOM ether, the C5-Br bond is sterically unencumbered. It is the kinetically favored site for oxidative addition by low-valent, bulky palladium species.
-
C2-Bromine (Coordination Control): Positioned ortho to the MOM ether, the C2-Br bond is sterically hindered. However, the oxygen atoms of the MOM group possess Lewis basic lone pairs that can coordinate with Lewis acidic metals (e.g., Li⁺). This enables thermodynamically driven, directed metalation or specialized catalyst-controlled cross-coupling [2].
By carefully selecting the catalytic system and reaction conditions, researchers can dictate which bromine atom undergoes functionalization, effectively turning a symmetrical-looking dihalide into a highly programmable synthetic module.
Mechanistic Causality & Self-Validating Analytical Systems
The Causality of Ligand Selection
Standard cross-coupling at the C5 position relies on the steric bulk of the phosphine ligand. When utilizing catalysts like Pd(dppf)Cl₂ , the large bite angle and spatial volume of the 1,1'-bis(diphenylphosphino)ferrocene ligand exacerbate the steric differences between the C2 and C5 positions. The Pd(0) center is physically blocked from inserting into the C2-Br bond by the adjacent MOM group, driving >95% selectivity for the C5 position.
Conversely, functionalizing the C2 position requires bypassing this steric penalty. The most reliable method is leveraging the Complex Induced Proximity Effect (CIPE) . By treating the substrate with n-butyllithium at cryogenic temperatures, the lithium cation coordinates to the MOM oxygens, directing the nucleophilic alkyl-lithium precisely to the C2-Br bond for rapid lithium-halogen exchange. The resulting aryllithium can then be transmetalated to zinc for a highly selective Negishi coupling.
Establishing a Self-Validating System
To ensure experimental integrity, every regioselective protocol must be a self-validating system. While LC-MS will confirm the mass of the mono-coupled product, it cannot differentiate between C2 and C5 regioisomers.
-
Validation Protocol: Incorporate a 2D NOESY NMR experiment into your analytical workflow.
-
Interpretation: A strong Nuclear Overhauser Effect (NOE) cross-peak between the MOM methylene protons (singlet, ~5.2 ppm) and the newly introduced aryl/alkyl group confirms C2-functionalization . The absence of this cross-peak, coupled with an NOE to the isolated C6 aromatic proton, definitively validates C5-functionalization .
Quantitative Data Summary
The following table summarizes the expected regioselectivity based on the chosen reaction pathway and catalytic system.
| Reaction Strategy | Reagents & Catalyst System | Temp. | Primary Reactive Site | Regiomeric Ratio (Major:Minor) | Typical Isolated Yield |
| Steric-Controlled Suzuki | Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂ | 80 °C | C5 (para to MOM) | > 95:5 | 75–85% |
| Directed Li-Halogen Exchange | 1. n-BuLi, THF 2. Electrophile (e.g., DMF) | -78 °C | C2 (ortho to MOM) | > 98:2 | 80–90% |
| Directed Negishi Coupling | 1. n-BuLi 2. ZnCl₂ 3. Pd(PPh₃)₄, Ar-I | -78 °C to 60 °C | C2 (ortho to MOM) | > 90:10 | 65–80% |
Reaction Pathway Visualization
Caption: Divergent site-selective functionalization pathways for 2,5-dibromo-1-(methoxymethoxy)benzene.
Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling (Steric Control)
This protocol leverages the steric bulk of the dppf ligand to force oxidative addition at the less hindered C5 position.
Reagents:
-
2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.05 equiv, 1.05 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with 2,5-dibromo-1-(methoxymethoxy)benzene, the arylboronic acid, and K₂CO₃.
-
Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by vigorous sparging with ultra-pure Argon for 15 minutes. Causality: Pd(0) intermediates are highly sensitive to oxygen; residual O₂ will lead to homocoupling of the boronic acid and catalyst death.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12–16 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-arylated product.
Protocol B: C2-Selective Negishi Coupling (Coordination Control)
This protocol utilizes the MOM ether to direct lithium-halogen exchange exclusively to the C2 position, followed by transmetalation and cross-coupling.
Reagents:
-
2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv, 1.0 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.05 equiv, 1.05 mmol)
-
Zinc chloride (ZnCl₂, 1.0 M in THF, 1.2 equiv, 1.2 mmol)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Aryl iodide (0.95 equiv, 0.95 mmol)
-
Solvent: Anhydrous THF (10 mL)
Step-by-Step Methodology:
-
Lithiation: Dissolve the dibromoarene in anhydrous THF in a flame-dried flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Dropwise add n-BuLi over 5 minutes. Stir at -78 °C for 30 minutes. Causality: The MOM group coordinates the Li⁺, accelerating the exchange at C2 while preventing the formation of benzyne intermediates.
-
Transmetalation: Add anhydrous ZnCl₂ solution dropwise at -78 °C. Stir for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. This generates the stable C2-arylzinc species.
-
Cross-Coupling: To the resulting solution, add the aryl iodide and Pd(PPh₃)₄. Heat the mixture to 60 °C for 8 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Et₂O (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography to isolate the C2-arylated product. Validate regiochemistry via 2D NOESY NMR.
References
-
Suzuki, K., & Sugimoto, H. (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts, 4(3), 308-327. Available at:[Link]
-
Shibata, T., et al. (2008). "Oligoarenes as molecular backbones of catalysts: synthesis and applications." Chemical Communications, (37), 4399-4417. Available at:[Link]
Application Note: Chemoselective Deprotection of the MOM Group in 2,5-Dibromo-1-(methoxymethoxy)benzene
Executive Summary
This guide details the deprotection of the methoxymethyl (MOM) ether group from 2,5-Dibromo-1-(methoxymethoxy)benzene to yield 2,5-dibromophenol . While MOM ethers are robust protecting groups stable to basic conditions (e.g., lithiation, Suzuki coupling), their removal from electron-deficient arenes requires specific attention to acid strength and solvent choice.
The presence of two bromine atoms on the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This deactivates the acetal oxygens, rendering them less basic and harder to protonate compared to electron-rich substrates. However, once protonated, the cleavage is facilitated by the stability of the resulting 2,5-dibromophenoxide leaving group. This guide presents three validated protocols ranging from standard hydrolytic conditions to anhydrous Lewis acid-mediated cleavage.
Mechanistic Insight & Strategy
The Chemical Challenge
The deprotection follows an acid-catalyzed hydrolysis mechanism (A1 or A-AL1).
-
Protonation: The ether oxygen is protonated by the acid.
-
Rate-Limiting Step: Dissociation of the phenol to generate an oxocarbenium ion.
-
Hydrolysis: Water attacks the oxocarbenium ion, releasing formaldehyde and methanol.
Impact of Bromine Substituents:
-
Deactivation: The electron-withdrawing Br atoms reduce the electron density on the ether oxygen, increasing the activation energy for the initial protonation step.
-
Leaving Group Ability: Conversely, the resulting 2,5-dibromophenol is significantly more acidic (pKa ~ 6-7) than unsubstituted phenol (pKa 10), making it an excellent leaving group.
Reaction Pathway Visualization
Figure 1: Acid-catalyzed hydrolysis pathway of aromatic MOM ethers.
Methodology Selection
Three distinct methodologies are recommended based on available reagents and downstream requirements.
| Method | Reagents | Conditions | Pros | Cons |
| A (Standard) | Conc. HCl / Methanol | 40°C - Reflux | Robust, cost-effective, high yield. | Requires aqueous workup; not suitable for acid-labile side groups. |
| B (Volatile) | TFA / DCM | 0°C - RT | Homogeneous, easy workup (evaporation). | TFA is expensive; traces can remain. |
| C (Anhydrous) | TMSBr / DCM | -78°C - 0°C | Mild, strictly anhydrous, highly selective. | Reagent sensitive to moisture; requires inert atmosphere. |
Detailed Experimental Protocols
Protocol A: Hydrolytic Deprotection (Standard)
Best for: Routine synthesis where the substrate has no other acid-sensitive groups.
Reagents:
-
Substrate: 2,5-Dibromo-1-(methoxymethoxy)benzene[1]
-
Solvent: Methanol (MeOH) or THF/MeOH (1:1) for solubility
-
Reagent: Concentrated Hydrochloric Acid (37% HCl)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the MOM ether in 5 mL of Methanol. If solubility is poor, use a 1:1 mixture of THF and Methanol.
-
Acidification: Add 0.5 mL of concentrated HCl dropwise while stirring.
-
Reaction: Heat the mixture to 40–50°C. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.7) should disappear, and the phenol (Rf ~0.4) should appear.
-
Note: Due to the electron-deficient ring, this may take 2–6 hours, longer than typical phenols.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Anhydrous Cleavage (TMSBr)
Best for: Substrates containing esters or other groups sensitive to aqueous acid.
Reagents:
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM. Cool to 0°C.[2]
-
Addition: Add TMSBr (1.2 – 1.5 equiv) dropwise via syringe.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature.
-
Quench: Add 2 mL of water or MeOH to hydrolyze the transient silyl ether.
-
Workup: Dilute with DCM, wash with NaHCO₃ and Brine. Dry and concentrate.
Quality Control & Troubleshooting
Analytical Validation
-
TLC: The product (phenol) will be more polar than the starting MOM ether. It will also stain strongly with FeCl₃ (purple/red) or PMA, whereas the MOM ether will not stain with FeCl₃.
-
1H NMR:
-
Disappearance: Look for the loss of the MOM singlet (~3.4 ppm, -OCH₃) and the methylene singlet (~5.1-5.2 ppm, -OCH₂O-).
-
Appearance: A broad singlet for the phenolic -OH (usually 5.0–6.0 ppm, exchangeable with D₂O).
-
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| No Reaction (SM remains) | Acid too weak or temp too low. | Switch from dilute HCl to Conc. HCl or heat to reflux (65°C). |
| New Spot (Non-polar) | Bromine migration (rare) or methylation. | Ensure methanol is not reacting; switch to THF/Water/HCl system. |
| Black/Tar formation | Oxidation of phenol. | Perform reaction under Nitrogen; add antioxidant (e.g., BHT) during workup. |
Workflow Diagram
Figure 2: Decision matrix and workflow for the deprotection process.
Safety & Handling
-
2,5-Dibromophenol: Toxic if swallowed and a skin irritant. Phenols can cause chemical burns. Wear proper PPE (gloves, goggles).
-
TMSBr: Reacts violently with water to release HBr gas. Handle in a fume hood.
-
Waste: All halogenated waste must be disposed of in the appropriate halogenated organic waste stream.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard reference for MOM cleavage conditions).
-
Han, J. H., Kwon, Y. E., & Ryu, D. H. (2010).[9] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.[9] Tetrahedron, 66(8), 1673-1677.
-
Nishimura, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.[2][10] Journal of Organic Chemistry.
-
BenchChem. (2025).[3] Methoxymethyl (MOM) Ether Protecting Group - Technical Support.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN109320403A - A kind of preparation method of 2,5-dibromophenol - Google Patents [patents.google.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
"synthesis of biaryl compounds using 2,5-Dibromo-1-(methoxymethoxy)benzene"
Application Note: Site-Selective Synthesis of Biaryl and Terphenyl Scaffolds using 2,5-Dibromo-1-(methoxymethoxy)benzene
Executive Summary
This guide details the strategic utilization of 2,5-Dibromo-1-(methoxymethoxy)benzene as a linchpin scaffold for constructing unsymmetrical biaryl and terphenyl compounds. Unlike symmetrical dihalides, this building block offers two chemically distinct electrophilic sites. By exploiting the steric and electronic differentiation between the C2 (ortho) and C5 (meta) positions, researchers can program the sequential assembly of complex aromatic architectures with high fidelity. This protocol is essential for medicinal chemists designing polysubstituted pharmacophores and materials scientists developing liquid crystals or OLED materials.
Strategic Analysis: The Regioselectivity Logic
The utility of 2,5-Dibromo-1-(methoxymethoxy)benzene lies in the inherent reactivity difference between its two bromine atoms. Successful execution of this protocol relies on understanding two governing principles:
-
Steric Differentiation: The bromine at C2 is ortho to the methoxymethoxy (MOM) group. The MOM group, being relatively bulky, imposes significant steric hindrance, retarding the approach of the palladium catalyst. The bromine at C5 is meta to the MOM group and is sterically accessible.
-
Electronic Activation: The MOM group is an electron-donating group (EDG) via resonance. It increases electron density primarily at the ortho (C2) and para (C4) positions. Palladium-catalyzed oxidative addition (the rate-determining step) is generally faster at electron-deficient centers. Consequently, the C5 position, which does not receive resonance donation (and is inductively deactivated by the oxygen), is more electrophilic than the electron-rich C2 position.
Figure 1: Mechanistic basis for site-selective coupling at C5 over C2.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Preparation of 2,5-Dibromo-1-(methoxymethoxy)benzene from 2,5-dibromophenol.
Reagents:
-
2,5-Dibromophenol (1.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Caution: Carcinogen]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Dissolve 2,5-dibromophenol in anhydrous DCM (0.2 M concentration). -
Base Addition: Cool the solution to 0°C. Add DIPEA dropwise via syringe. Stir for 10 minutes.
-
Protection: Add MOM-Cl dropwise over 15 minutes. Note: Fuming may occur.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over . -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
-
Yield Expectation: >90% as a colorless oil/solid.
-
Protocol B: Site-Selective Suzuki Coupling (C5-Arylation)
Targeting the meta-position to generate biaryls.
Reagents:
-
2,5-Dibromo-1-(MOM)benzene (1.0 equiv)
-
Aryl Boronic Acid (
) (1.05 equiv) - (3-5 mol%)
- (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio) or 1,2-Dimethoxyethane (DME)/Water.
Procedure:
-
Degassing: In a Schlenk tube, combine the dibromide, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed solvents and base solution via syringe.
-
Temperature Control: Heat the reaction to 60–70°C .
-
Critical Checkpoint: Do not reflux initially. Higher temperatures (>90°C) may promote double coupling. Monitor consumption of starting material by HPLC or TLC.
-
-
Completion: Once the starting material is consumed (typically 4–8 hours), cool to RT.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry (
) and concentrate. -
Purification: Flash chromatography. The mono-coupled product (C5) usually elutes after the starting material but before any bis-coupled byproduct.
Data Summary: Regioselectivity Trends
| Parameter | Condition A (Recommended) | Condition B (Aggressive) |
| Catalyst | ||
| Temp | 60°C | 100°C (Reflux) |
| Stoichiometry | 1.05 equiv Boronic Acid | 1.5+ equiv Boronic Acid |
| Selectivity (C5:C2) | >20:1 | ~5:1 |
| Outcome | Mono-arylation (C5) | Mixture of Mono/Bis |
Protocol C: Synthesis of Terphenyls (C2-Arylation)
Coupling the sterically hindered ortho-position.
Reagents:
-
5-Aryl-2-bromo-1-(MOM)benzene (Product from Protocol B) (1.0 equiv)[1][2]
-
Aryl Boronic Acid (
) (1.5 equiv) -
(5 mol%) + SPhos (10 mol%) OR
- (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Catalyst Choice: The C2 position is hindered. Standard
may be sluggish. Use a catalyst system with bulky, electron-rich ligands like SPhos or XPhos to facilitate oxidative addition at the hindered center.[2] -
Reaction: Combine reagents in a sealed vial under Argon.
-
Heating: Heat to 100–110°C (vigorous reflux) for 12–24 hours.
-
Workup & Purification: Standard aqueous workup and silica chromatography.
Protocol D: MOM Deprotection
Revealing the phenol handle.
Reagents:
-
MOM-protected biaryl/terphenyl
-
6M HCl or Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or DCM
Procedure:
-
Dissolve the substrate in MeOH.
-
Add 6M HCl (approx. 10% of total volume).
-
Stir at 50°C for 1–2 hours.
-
Neutralize with
, extract, and purify. The resulting phenol is ready for further derivatization (e.g., triflation for a third coupling or etherification).
Visual Workflow
Figure 2: Step-by-step synthetic pathway from starting phenol to terphenyl.
Troubleshooting & Optimization
-
Loss of Selectivity: If you observe significant amounts of bis-coupled product in Step 2, lower the reaction temperature to 50°C and ensure the boronic acid is added slowly (syringe pump addition over 1 hour).
-
Stalled C2 Coupling: If the second coupling (Step 3) is incomplete, switch to Pd-PEPPSI-IPr or Pd2(dba)3/XPhos . These catalysts are specifically designed for sterically hindered substrates.
-
MOM Stability: Ensure the coupling conditions are basic (
, ). Avoid acidic additives, as the MOM group is acid-labile.
References
-
Regioselective Suzuki Couplings of Polyhaloarenes
-
Handy, S. T., & Zhang, Y. (2006). "Regioselective Suzuki couplings of dihalopyridines and dihaloquinolines." Chemical Communications.[3]
- Note: Establishes the general rule that C-Br bonds at electron-deficient positions react faster.
-
-
Electronic Effects in Pd-Catalyzed Coupling
-
Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
-
Use of SPhos/XPhos for Hindered Substrates
- Altman, R. A., & Buchwald, S. W. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands.
-
MOM Protection Protocols
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
Sources
Application Note: 2,5-Dibromo-1-(methoxymethoxy)benzene as a Versatile Building Block for Pharmaceutical Synthesis
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs), the ability to selectively functionalize multi-halogenated aromatic rings is a critical determinant of synthetic efficiency. 2,5-Dibromo-1-(methoxymethoxy)benzene (CAS: 2271442-85-2) serves as a highly versatile, bifunctional building block. By leveraging the unique electronic and steric properties of the methoxymethoxy (MOM) protecting group, chemists can achieve orthogonal regioselectivity. This guide details the mechanistic rationale and validated protocols for selectively functionalizing either the C2 or C5 position of this scaffold, enabling the divergent synthesis of complex biaryls and functionalized heterocycles.
Mechanistic Rationale: Orthogonal Regioselectivity
The true value of 2,5-dibromo-1-(methoxymethoxy)benzene lies in the divergent reactivity of its two bromine atoms. The regiocontrol is dictated by the choice of reaction paradigm:
Pathway A: Halogen-Lithium Exchange (HLE) at C2
When treated with an organolithium reagent (e.g., n-BuLi), the reaction is governed by the Complex Induced Proximity Effect (CIPE) . The lone pairs on the oxygen atoms of the MOM group coordinate with the lithium cation. This pre-equilibrium complex directs the organolithium species exclusively to the sterically hindered but electronically activated C2-bromine (ortho to the MOM group). This phenomenon allows for near-perfect regiocontrol during formylation, carboxylation, or borylation [1].
Pathway B: Palladium-Catalyzed Cross-Coupling at C5
Conversely, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are primarily governed by steric differentiation during the oxidative addition step. Standard bidentate phosphine ligands, such as dppf, create a bulky Pd(0) active species. The steric bulk of the adjacent MOM ether heavily shields the C2-bromine, making the C5-bromine (meta to the MOM group) the kinetically favored site for oxidative addition. This allows for selective C5-arylation without disturbing the C2-bromine [2].
Figure 1: Orthogonal regioselective pathways of 2,5-Dibromo-1-(methoxymethoxy)benzene.
Quantitative Data: Regioselectivity Comparison
The table below summarizes the expected regioselectivity ratios based on the chosen catalytic or stoichiometric conditions.
| Reaction Paradigm | Reagents / Catalyst System | Primary Reaction Site | Selectivity Ratio (C2:C5) | Primary Mechanistic Driver |
| Halogen-Lithium Exchange | n-BuLi, THF, -78 °C | C2 | > 95 : 5 | CIPE / Oxygen Coordination |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃ | C5 | < 5 : 95 | Steric Differentiation |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃, Ph-HTP ligand | C2 | ~ 85 : 15 | Catalyst-Controlled Switching |
Experimental Protocols (Self-Validating Systems)
The following workflows have been engineered to ensure high fidelity and reproducibility in a pharmaceutical development setting.
Protocol A: Regioselective C2-Formylation via Halogen-Lithium Exchange
This protocol utilizes the MOM group's directing ability to selectively install a formyl group at the sterically hindered C2 position.
Reagents:
-
2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv) [3]
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)
Step-by-Step Methodology & Causality:
-
Preparation: Dissolve the substrate in anhydrous THF under a strict argon atmosphere and cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures are mandatory. They prevent the highly reactive C2-lithio intermediate from undergoing undesired proton abstraction from the solvent or eliminating LiBr to form a highly reactive benzyne intermediate.
-
-
Lithiation: Add n-BuLi dropwise over 15 minutes down the inner wall of the flask. Stir for 30 minutes at -78 °C.
-
Causality: Slow addition prevents localized exothermic heating, maintaining the kinetic preference for the DoM-directed C2 exchange over the thermodynamically stable C5 exchange.
-
-
Electrophilic Trapping: Add anhydrous DMF dropwise. Stir for an additional 45 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C.
-
Causality: DMF acts as the formylating agent. The resulting tetrahedral hemiaminal intermediate is stable at low temperatures, preventing double addition.
-
-
Quench and Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality: A mildly acidic quench collapses the tetrahedral intermediate to the desired aldehyde without prematurely cleaving the acid-sensitive MOM ether.
-
Validation & Quality Control:
-
¹H NMR (CDCl₃): The successful formation of the C2-formyl product is validated by the appearance of a distinct aldehyde proton singlet at ~10.3 ppm. The aromatic region will display a characteristic 1,2,4-trisubstitution pattern (a doublet and a doublet of doublets), confirming the retention of the C5 bromine.
Protocol B: Regioselective C5-Arylation via Suzuki-Miyaura Coupling
This protocol leverages steric hindrance to direct palladium oxidative addition exclusively to the C5 position.
Reagents:
-
2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv)
-
Arylboronic Acid (1.05 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v, 0.15 M)
Step-by-Step Methodology & Causality:
-
Degassing: Combine 1,4-Dioxane and H₂O in a Schlenk flask and sparge with nitrogen gas for 15 minutes.
-
Causality: Pd(0) intermediates are highly susceptible to oxidation. Dissolved oxygen will rapidly degrade the catalyst, stalling the catalytic cycle and leading to homocoupling of the boronic acid.
-
-
Reaction Assembly: Add the substrate, arylboronic acid, and K₂CO₃ to the degassed solvent. Add Pd(dppf)Cl₂ last.
-
Causality: The bidentate dppf ligand possesses a large bite angle, creating a sterically demanding Pd(0) active species. This bulk forces the catalyst to bypass the MOM-shielded C2-bromine and selectively undergo oxidative addition at the exposed C5-bromine.
-
-
Cross-Coupling: Heat the mixture to 80 °C under nitrogen for 12 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for oxidative addition into the aryl-bromide bond.
-
-
Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter the organic layer through a short pad of Celite to remove palladium black, then concentrate and purify via silica gel chromatography.
Validation & Quality Control:
-
LC-MS: The mass spectrum must show the mass of the mono-arylated product with a single bromine isotope pattern (M and M+2 peaks in a 1:1 ratio). A 1:2:1 isotope pattern would indicate unreacted starting material, while the absence of an isotope pattern would indicate undesired double-arylation.
References
-
Dąbrowski, M., Kubicka, J., Luliński, S., & Serwatowski, J. (2005). Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6490-6496. URL:[Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. URL:[Link]
Troubleshooting & Optimization
"optimizing Suzuki coupling with 2,5-Dibromo-1-(methoxymethoxy)benzene"
Technical Support Center: 2,5-Dibromo-1-(methoxymethoxy)benzene Optimization
Case ID: SUZ-MOM-25DB Status: Active Support Tier: Senior Application Scientist Level
Executive Summary
You are working with 2,5-Dibromo-1-(methoxymethoxy)benzene , a substrate presenting two distinct challenges: regioselectivity (differentiating between the C2 and C5 bromides) and steric hindrance (the C2 position is ortho-disubstituted).
This guide treats your experiment as a logic gate. Success depends on exploiting the steric difference between the "open" C5 position and the "shielded" C2 position while maintaining the integrity of the acid-sensitive MOM protecting group.
Module 1: Regioselectivity & Site-Selective Coupling
Q: Which bromine atom reacts first? A: The C5-bromide (para to the MOM group) reacts first.
The Technical Logic: While both positions are electronically activated (ortho/para) by the electron-donating MOM ether, sterics dictate the pathway .
-
C2 Position: Sandwiched between the bulky MOM group and the C3 proton. The trajectory for the palladium catalyst to undergo oxidative addition is physically obstructed.
-
C5 Position: Located meta to the MOM group and para to the ether oxygen. It is sterically accessible.[1]
Troubleshooting: "I am getting a mixture of mono- and bis-coupled products." If you are targeting the mono-product (C5 only) but seeing bis-coupling (C2+C5), adjust the following variables:
| Variable | Standard Condition | Optimization for Mono-Selectivity |
| Stoichiometry | 1.1 - 1.5 eq Boronic Acid | 0.95 - 1.0 eq (Starve the reaction) |
| Temperature | 80°C - 100°C | 40°C - 60°C (Kinetic control) |
| Catalyst | High activity (e.g., SPhos-Pd-G2) | Moderate activity (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) |
| Solvent | DMF/Water (Fast rate) | Toluene/Water or THF/Water (Slower rate) |
Module 2: The Hindered C2 Coupling (Bis-Arylation)
Q: I successfully coupled C5, but the C2 bromine won't react. Why?
A: After the first coupling, the ring is more crowded. The C2 position is now ortho to the MOM group and meta to the new aryl group. Standard catalysts (
The Fix: Ligand Switching You must switch to Buchwald Dialkylbiaryl Phosphines or NHC ligands . These are electron-rich (boosting oxidative addition) and bulky (boosting reductive elimination).[2][3]
-
Recommendation: SPhos or XPhos (as Pd-G2/G3 precatalysts).
-
Alternative: PEPPSI-IPr (NHC catalyst).
Module 3: Protecting Group Integrity (MOM Stability)
Q: Did I lose my MOM group during the reaction? A: MOM (Methoxymethyl ether) is an acetal. It is stable to base (standard Suzuki conditions) but extremely sensitive to acid .
Critical Checkpoints:
-
Boronic Acid Acidity: Some boronic acids are Lewis acidic. Ensure your base (e.g.,
, ) is present before adding the catalyst to neutralize the medium. -
Workup: Never use 1M HCl to quench. Use Saturated
(mildly acidic) or simply water/brine. -
Lewis Acids: Avoid anhydrous conditions with Lewis-acidic additives. Stick to aqueous basic conditions.
Experimental Protocols
Protocol A: Site-Selective Mono-Coupling (Targeting C5)
Use this to install the first aryl group at the less hindered position.
-
Setup: In a reaction vial, combine 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv) and Aryl Boronic Acid (0.95 - 1.0 equiv ).
-
Catalyst: Add
(2-3 mol%). Note: This catalyst is robust but less aggressive than XPhos. -
Base/Solvent: Add degassed Toluene/Ethanol/Water (4:1:1 ratio) and
(2.0 equiv). -
Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC/LCMS.
-
Stop immediately upon consumption of starting material to prevent C2 attack.
-
-
Workup: Dilute with EtOAc, wash with water. Dry over
.
Protocol B: Forcing C2 Coupling (Synthesis of 1,2,5-Trisubstituted Arenes)
Use this if you already have a substituent at C5 and need to force the hindered C2 reaction.
-
Setup: Combine C5-substituted aryl bromide (1.0 equiv) and Aryl Boronic Acid (1.5 - 2.0 equiv ).
-
Catalyst: Add XPhos Pd G2 or SPhos Pd G2 (2-5 mol%).
-
Why? These precatalysts generate the active species immediately and handle steric bulk.
-
-
Base/Solvent: Add 1,4-Dioxane/Water (4:1) and
(3.0 equiv).-
Why? Phosphate is a stronger base than carbonate, aiding transmetallation in hindered systems.
-
-
Reaction: Heat to 100°C - 110°C (reflux) for 12-24 hours.
-
Workup: Standard aqueous workup. Avoid acid.
Visualizing the Logic
Diagram 1: The Regioselectivity Decision Tree
Caption: Logical flow determining reaction outcome based on steric hindrance and catalyst choice.
Diagram 2: Experimental Workflow & Checkpoints
Caption: Step-by-step execution guide with critical "Stop/Go" checkpoints for MOM stability.
References
-
Regioselectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of 2,3- and 2,5-dibromothiophenes." Tetrahedron, 62(12), 2831–2835. (Note: Establishes the preference for the C5 position in analogous 5-membered rings, applicable to steric arguments here).
-
Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. (Note: The authoritative guide on using SPhos/XPhos for the difficult C2 coupling).
-
MOM Group Stability & Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Note: Standard reference for MOM stability conditions).
-
General Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Sources
Technical Support Center: Purification of 2,5-Dibromo-1-(methoxymethoxy)benzene Derivatives
Welcome to the technical support center for the purification of 2,5-Dibromo-1-(methoxymethoxy)benzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of chemical intermediates. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of your target compounds with high purity.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 2,5-Dibromo-1-(methoxymethoxy)benzene derivatives and offers practical, field-proven solutions.
Issue 1: Incomplete Separation of Isomeric Impurities
Symptom: Your purified product shows the presence of isomeric impurities, most commonly the 2,4-dibromo or 3,5-dibromo isomers, upon analysis by NMR or GC-MS.
Causality: The bromination of 1-(methoxymethoxy)benzene can lead to the formation of various positional isomers. Due to their similar polarities, these isomers often co-elute during standard column chromatography.
Troubleshooting Steps:
-
Optimize Thin Layer Chromatography (TLC): Before proceeding to column chromatography, it is crucial to find a solvent system that provides the best possible separation of your desired product from its isomers on a TLC plate.[1]
-
Start with a low-polarity eluent system, such as a high ratio of hexane to ethyl acetate (e.g., 98:2).
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3 and show maximum separation from other spots.[1]
-
-
Refine Column Chromatography Technique:
-
Use a Longer Column: A longer and narrower column increases the number of theoretical plates, enhancing the separation of closely eluting compounds.[1]
-
Employ a Shallow Gradient: Instead of isocratic elution, a slow and shallow gradient of increasing solvent polarity can significantly improve resolution.
-
Dry Loading: If your crude product has limited solubility in the initial eluent, consider dry loading. This involves adsorbing the crude material onto a small amount of silica gel before loading it onto the column, which can result in sharper bands.[1]
-
-
Consider Recrystallization: If chromatographic separation is insufficient, recrystallization can be a powerful alternative.
-
Experiment with different solvent systems. A common approach for dibrominated benzene derivatives is to use a mixture of a good solvent (like dichloromethane or chloroform) and a poor solvent (like methanol or hexane).[2]
-
Issue 2: Unexpected Deprotection of the MOM Group
Symptom: You observe the formation of 2,5-dibromophenol during purification or upon storage of the purified product.
Causality: The methoxymethyl (MOM) ether is an acetal and is susceptible to cleavage under acidic conditions.[3][4] Silica gel, being slightly acidic, can catalyze the hydrolysis of the MOM group, especially in the presence of protic solvents.
Troubleshooting Steps:
-
Neutralize Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine, in your eluent. This will neutralize the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for your chromatography.
-
Minimize Contact Time: Perform flash column chromatography to reduce the time the compound is in contact with the silica gel.
-
Azeotropic Removal of Acid Traces: After purification, if trace acidity is suspected, dissolve the product in a non-polar solvent like toluene and evaporate the solvent under reduced pressure. This can help to azeotropically remove volatile acidic impurities.
Issue 3: Low Recovery of the Product from Column Chromatography
Symptom: The yield of the purified product is significantly lower than expected based on the crude reaction mixture.
Causality: This can be due to several factors, including irreversible adsorption of the product onto the silica gel, decomposition (as discussed in Issue 2), or incomplete elution.
Troubleshooting Steps:
-
Check for Irreversible Adsorption: After your main product has eluted, flush the column with a highly polar solvent, such as 100% ethyl acetate or a mixture containing methanol. Analyze the collected fractions to see if any of your product was strongly retained.
-
Optimize Eluent Polarity: Ensure your eluent system is polar enough to elute the product in a reasonable number of column volumes. If the product is not moving from the baseline on TLC, the eluent is not polar enough.
-
Careful Solvent Removal: When removing the solvent from the purified fractions, use a rotary evaporator at a moderate temperature and pressure to avoid loss of a potentially volatile product.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of 2,5-Dibromo-1-(methoxymethoxy)benzene derivatives.
Q1: What is the most effective method for purifying 2,5-Dibromo-1-(methoxymethoxy)benzene?
A1: Flash column chromatography over silica gel is the most commonly employed and generally effective method for the initial purification of this compound from a crude reaction mixture.[5] For achieving very high purity, especially for removing stubborn isomeric impurities, recrystallization is often the preferred subsequent step.[2][6]
Q2: How can I monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column.[1][7] Collect fractions and spot them on a TLC plate alongside your crude starting material and a pure standard if available. Visualize the spots under a UV lamp (254 nm) to identify the fractions containing your pure product.[1][7]
Q3: My purified 2,5-Dibromo-1-(methoxymethoxy)benzene is a solid. What is its expected melting point?
A3: While the melting point can vary slightly depending on purity, the literature value for 1,4-Dibromo-2,5-dimethoxybenzene, a closely related compound, is in the range of 144-148°C.[8] It is important to characterize your purified material and compare its physical and spectral data with literature values for confirmation.
Q4: Are there any safety precautions I should be aware of when handling these compounds?
A4: Yes. Dibrominated benzene derivatives should be handled with care. They can cause skin and eye irritation, and may cause respiratory irritation.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
III. Experimental Protocols
Protocol 1: Flash Column Chromatography of 2,5-Dibromo-1-(methoxymethoxy)benzene
Objective: To purify crude 2,5-Dibromo-1-(methoxymethoxy)benzene using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Eluent (e.g., 95:5 Hexane:Ethyl Acetate, optimized by TLC)
-
Crude 2,5-Dibromo-1-(methoxymethoxy)benzene
-
Collection tubes
-
Air or nitrogen supply for flash chromatography
Procedure:
-
Column Packing:
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, tapping gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent to the level of the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elution:
-
Carefully add fresh eluent to the top of the column.
-
Apply pressure to achieve a flow rate of approximately 2 inches per minute.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
IV. Data Presentation
Table 1: Representative TLC Data for Isomer Separation
| Solvent System (Hexane:Ethyl Acetate) | Rf of 2,5-Dibromo Isomer | Rf of Isomeric Impurity | Separation (ΔRf) |
| 98:2 | 0.35 | 0.40 | 0.05 |
| 95:5 | 0.45 | 0.52 | 0.07 |
| 90:10 | 0.60 | 0.65 | 0.05 |
Note: These are representative values and may vary depending on the specific TLC plates and conditions.[1]
V. Visualization
Troubleshooting Workflow for Isomer Separation
Caption: A decision tree for troubleshooting the separation of isomers.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Retrieved from
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from
-
University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved from
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from
-
OC-Praktikum. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from
-
Takahashi, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Retrieved from
-
Bentham Science Publishers. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from
-
Reddit. (2021). Stability of -OMOM protecting groups. Retrieved from
-
MDPI. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from
-
ResearchGate. (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from
-
Pawar, S., & Shaikh, M. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. PMC. Retrieved from
-
Sciencemadness.org. (n.d.). 1,4-Benzoquinones with Styryl Substituents. Retrieved from
-
The Hive Methods Discourse. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from
-
Advion, Inc. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Retrieved from
-
ResearchGate. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Retrieved from
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from
-
Thermo Scientific Chemicals. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene, 98+%. Retrieved from
-
Datasheet. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. Retrieved from
-
The Partner Organisations. (2016). Supporting information. Retrieved from
-
AWS. (n.d.). SUPPORTING INFORMATION. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethoxybenzene 97. Retrieved from
-
NIST. (n.d.). Benzene, 2,4-dibromo-1-methoxy-. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. rsc.org [rsc.org]
- 8. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
"catalyst selection for cross-coupling with 2,5-Dibromo-1-(methoxymethoxy)benzene"
Technical Support Center: Advanced Catalysis & Synthesis Ticket ID: #CC-25-DBM-001 Subject: Catalyst Optimization for Cross-Coupling of 2,5-Dibromo-1-(methoxymethoxy)benzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
Welcome to the Technical Support Center. You are working with 2,5-Dibromo-1-(methoxymethoxy)benzene , a bifunctional electrophile. Your primary challenge lies in the competition between the two bromine sites (C2 and C5) and the stability of the Methoxymethyl (MOM) protecting group.
The Core Conflict:
-
Electronic Bias: The alkoxy group (MOM) is an ortho/para director. Both C2 (ortho) and C5 (para) are electronically activated for oxidative addition compared to a neutral benzene.
-
Steric Bias: The MOM group is bulky. The C2 position is sterically hindered ("ortho-effect"), while the C5 position is sterically accessible.
Decision Matrix: Catalyst Selection
Use this logic flow to select your catalyst system based on your desired outcome (Mono- vs. Bis-coupling).
Figure 1: Decision tree for catalyst selection based on regioselectivity targets.
Technical Modules (FAQs & Protocols)
Module A: Achieving Regioselectivity (C5 vs. C2)
Q: Why does the reaction prefer the C5 position? A: While the MOM group activates the ring electronically at both ortho (C2) and para (C5) positions, the oxidative addition of Palladium(0) into the C-Br bond is sensitive to steric bulk. The MOM ether oxygen contains lone pairs that can chelate, but the bulky methylene spacer and the methyl group create a "steric fence" around C2.
-
Result: Standard triphenylphosphine ligands (
) are too bulky to comfortably fit into the C2 pocket during the transition state, leading to exclusive C5 coupling at mild temperatures ( ).
Q: How do I force the reaction at the hindered C2 position? A: If you need to couple C2 (either for bis-arylation or difficult mono-arylation), you must switch to Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr).
-
Mechanism: These ligands are electron-rich (increasing Pd(0) nucleophilicity) and form mono-ligated Pd species that are physically smaller than the bis-ligated
complex, allowing them to access the hindered C2 site [1][2].
Module B: Protecting Group Integrity (MOM Stability)
Q: My MOM group is hydrolyzing during the reaction. What is happening? A: The Methoxymethyl (MOM) group is an acetal. It is stable to base (standard Suzuki conditions) but extremely sensitive to acid.
-
Risk Factor 1: Boronic acids can be slightly acidic.
-
Risk Factor 2: Extended heating in aqueous alcohol at neutral pH can lead to slow hydrolysis.
-
Solution: Ensure your buffer capacity is sufficient. Use anhydrous conditions (toluene/dioxane) if possible, or use
(Tribasic Potassium Phosphate) instead of carbonates. Phosphate buffers effectively neutralize any generated acid without being as harsh as hydroxides [3].
Recommended Experimental Protocols
Protocol A: C5-Selective Mono-Coupling
Best for: Attaching a single aryl group to the para-position relative to the MOM ether.
| Component | Equiv. | Notes |
| Substrate | 1.0 | 2,5-Dibromo-1-(methoxymethoxy)benzene |
| Boronic Acid | 1.0 - 1.1 | Strict stoichiometry is crucial to prevent over-coupling. |
| Catalyst | 0.03 (3 mol%) | Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 |
| Base | 2.0 | |
| Solvent | - | DME (Dimethoxyethane) or Toluene/EtOH (4:1) |
| Temp | 60°C | Keep temp moderate. Do not reflux aggressively. |
Step-by-Step:
-
Charge flask with Substrate, Boronic Acid, and Pd catalyst.
-
Evacuate and backfill with Argon (x3). Oxygen sensitivity is high for Pd(PPh3)4.
-
Add degassed solvent and aqueous base.
-
Heat to 60°C and monitor by TLC/HPLC every 30 mins.
-
Stop immediately upon consumption of starting material to avoid C2 coupling.
Protocol B: Bis-Coupling (C2 & C5)
Best for: Installing two aryl groups, forcing the reaction at the hindered C2 site.
| Component | Equiv. | Notes |
| Substrate | 1.0 | 2,5-Dibromo-1-(methoxymethoxy)benzene |
| Boronic Acid | 2.5 - 3.0 | Large excess drives the difficult C2 coupling. |
| Catalyst | 0.02 (2 mol%) | Pd-PEPPSI-IPr or XPhos Pd G2 |
| Base | 3.0 | |
| Solvent | - | 1,4-Dioxane or Toluene |
| Temp | 80-100°C | Higher energy required for C2 insertion. |
Step-by-Step:
-
Use a reaction vial with a crimp cap (microwave vial works best for thermal heating too).
-
Add Substrate, Boronic Acid, Base, and Catalyst (e.g., XPhos Pd G2).
-
Add solvent (Dioxane).[1]
-
Heat to 100°C.
-
Troubleshooting: If C2 coupling stalls (monitored by LCMS), add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).
Comparative Data: Ligand Performance
The following table summarizes expected conversion rates for the hindered C2 position based on ligand class [4][5].
| Ligand Class | Catalyst Example | C5 Reactivity | C2 Reactivity | Risk |
| Triarylphosphine | Pd(PPh3)4 | High | Very Low | Stalls at mono-product. |
| Bidentate | Pd(dppf)Cl2 | High | Low | Good for selective C5. |
| Dialkylbiaryl | SPhos / XPhos | High | High | Best for Bis-coupling. |
| NHC | Pd-PEPPSI-IPr | High | High | Excellent stability; good for scale-up. |
Visualizing the Steric Challenge
The diagram below illustrates the steric environment. The C2 position is "blocked" by the MOM group's oxygen lone pairs and the methyl tail, whereas C5 is exposed.
Figure 2: Steric mapping of the substrate showing the accessibility difference between C2 and C5.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
-
Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing MOM stability profiles).
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.[1]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2]
Sources
Technical Support Center: Solvent Effects on the Lithiation of 2,5-Dibromo-1-(methoxymethoxy)benzene
Welcome to the Advanced Application Support Center. As drug development and synthetic methodologies evolve, controlling the regioselectivity of polyhalogenated arenes remains a critical challenge. This guide provides an authoritative, in-depth analysis of the solvent-dependent lithiation of 2,5-dibromo-1-(methoxymethoxy)benzene, bridging mechanistic theory with field-proven laboratory protocols.
Mechanistic Overview: Causality in Regioselectivity
The substrate, 2,5-dibromo-1-(methoxymethoxy)benzene , presents two competing sites for Lithium-Halogen Exchange (LHE): the C2 and C5 positions. Additionally, the C6 position is susceptible to Directed ortho-Metalation (DoM)[1].
The methoxymethyl (MOM) ether is not merely a protecting group; it acts as a potent Directed Metalation Group (DMG) . The ethereal oxygens of the MOM group pre-coordinate the lithium cation of the alkyllithium aggregate. Because the C2-bromine is ortho to this DMG, the effective local molarity of the base is drastically increased at the C2 position. This kinetically favors LHE at C2 over the sterically and electronically similar C5 position[2].
However, this pre-coordination is highly sensitive to the solvent environment. Solvents dictate the aggregation state of the alkyllithium reagent (e.g., hexamers vs. dimers) and actively compete with the MOM group for lithium coordination, directly altering both reaction kinetics and regiochemical fidelity[3].
Quantitative Data: Solvent & Additive Effects
The following table summarizes how different solvent systems modulate the kinetics and regioselectivity of the lithiation process.
| Solvent System | Reagent | Temp (°C) | Dominant Pathway | C2:C5 Selectivity | Mechanistic Observation |
| Pure Hexane / Heptane | n-BuLi | 0 to 25 | LHE (C2) | >99:1 | High MOM coordination, but reaction is extremely slow due to n-BuLi hexameric aggregation[3]. |
| Pure THF (Anhydrous) | n-BuLi | -78 | LHE (C2) | >95:5 | THF breaks aggregates into reactive dimers. Fast kinetics, but THF competes with MOM for Li coordination[3]. |
| THF / Toluene (1:4) | n-BuLi | -78 | LHE (C2) | >98:2 | Optimal balance. Toluene enhances MOM-directed pre-coordination; THF ensures rapid exchange[1]. |
| THF + TMEDA | sec-BuLi | -78 | LHE + DoM | Mixed | TMEDA hyper-activates the base, leading to competing Directed ortho-Metalation (DoM) at C6[1]. |
Pathway Visualization
Fig 1: Mechanistic divergence in the lithiation of 2,5-Dibromo-1-(MOM)benzene based on solvent.
Standard Operating Procedure (SOP): C2-Selective Lithiation
To achieve maximum C2-selectivity while maintaining practical reaction rates, a mixed solvent system (THF/Toluene) combined with an "inverse addition" technique is required[4],[1].
Step 1: System Preparation & Drying
-
Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).
-
Ensure all solvents (THF, Toluene) are freshly dispensed from a solvent purification system (Karl Fischer titration < 10 ppm H₂O).
Step 2: Reagent Preparation
-
Solution A (Base): Add anhydrous Toluene (8.0 mL) and anhydrous THF (2.0 mL) to the Schlenk flask. Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly inject titrated n-BuLi (1.05 mmol, 1.05 equiv).
-
Solution B (Substrate): In a separate dry vial, dissolve 2,5-dibromo-1-(methoxymethoxy)benzene (1.0 mmol, 1.0 equiv) in anhydrous Toluene (2.0 mL).
Step 3: Inverse Addition Lithiation
-
Critical Step: Dropwise add Solution B into the vigorously stirring Solution A at -78 °C over 15 minutes using a syringe pump.
-
Causality: Adding the substrate to the excess cold base prevents the highly reactive C2-aryllithium intermediate from reacting with unconsumed starting material, suppressing Wurtz-Fittig homo-coupling[4].
-
Stir at -78 °C for exactly 30 minutes.
Step 4: Electrophilic Quench
-
Rapidly inject the desired electrophile (1.2 mmol, 1.2 equiv), pre-cooled to -78 °C if possible.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
Step 5: Workup
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL)[1].
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting Guides & FAQs
Q: Why is my starting material not reacting, even after 2 hours at -78 °C? A: The most common root cause is the use of pure hydrocarbon solvents (like hexane or heptane) without a coordinating co-solvent. In pure hydrocarbons, n-BuLi exists as a highly stable hexamer, which drastically reduces its kinetic basicity and nucleophilicity[3]. Ensure you have at least 5-10% THF in your solvent mixture to break the aggregates into reactive dimers. Additionally, verify the titer of your n-BuLi, as it degrades upon exposure to trace moisture[4].
Q: I am observing a mixture of C2 and C5 functionalized products. How do I fix this? A: Loss of regioselectivity usually means the MOM group's DMG effect is being overridden. This happens if the solvent is too coordinating (e.g., pure THF with crown ethers), which completely strips the lithium cation from the MOM group's coordination sphere[1]. To restore C2 selectivity, increase the ratio of non-polar solvent (Toluene) to enhance the MOM-Lithium pre-coordination complex.
Q: Why am I seeing cleavage of the MOM ether or formation of complex polymeric mixtures? A: Aryllithium species are highly reactive and transient. If the internal temperature of the reaction rises above -50 °C before the electrophile is introduced, the C2-aryllithium can undergo intramolecular degradation, or excess alkyllithium can directly attack the MOM acetal[5]. Ensure your dry ice bath is full and monitor the internal temperature with a cryogenic thermocouple.
Q: Is the "inverse addition" technique strictly necessary for this substrate? A: Yes. For polyhalogenated substrates, standard addition (adding base to the substrate) creates a temporary state where unreacted starting material coexists with the highly reactive aryllithium intermediate. This leads to unwanted side reactions and poly-lithiation. Inverse addition (adding substrate to the pre-cooled base) ensures the substrate is instantly consumed upon entering the flask, maximizing yield[4].
Q: Can I use TMEDA to speed up the reaction? A: It is not recommended for this specific substrate unless you are intentionally targeting the C6 position. TMEDA hyper-activates the alkyllithium reagent. While it will accelerate LHE, the increased basicity often leads to competing Directed ortho-Metalation (DoM) at the C6 position (between the MOM group and the proton), destroying your regiochemical purity[1].
References
Sources
"MOM group cleavage issues in the presence of other functional groups"
Case ID: MOM-CLV-001 Topic: MOM Group Cleavage in Complex Substrates Status: Active Support Level: Tier 3 (Senior Scientist)
Executive Summary & Decision Matrix
Objective: Select a cleavage method for Methoxymethyl (MOM) ethers that preserves orthogonal functional groups (silyl ethers, acetals, epoxides).
The MOM group is robust against bases, oxidizing agents, and reducing agents, but its cleavage typically requires acidic conditions. The "Issue" arises when the substrate contains other acid-sensitive groups.[1][2]
Triage: Method Selection Flowchart
Use the following logic tree to determine the appropriate protocol for your substrate.
Figure 1: Decision matrix for selecting MOM deprotection conditions based on substrate functional group compatibility.
Troubleshooting Guides (Ticket Resolution)
Ticket #001: Cleavage in the Presence of Silyl Ethers (TBS/TBDMS)
User Issue: "I treated my molecule with 6M HCl to remove a MOM group. My TBDMS ether was also cleaved." Root Cause: TBDMS ethers are acid-labile. While MOM requires acid for hydrolysis, standard aqueous acids (HCl, TFA) do not discriminate sufficiently between the acetal linkage of MOM and the silyl-oxygen bond of TBDMS.
Resolution Strategy 1: The Boeckman Method (Bromocatecholborane)
This is the "Gold Standard" for orthogonality. It uses a specific Lewis acid that coordinates strongly to the MOM oxygens but is sterically or electronically less inclined to attack the bulky silyl ether [1].
-
Mechanism: Boron coordinates to the MOM ether oxygen. Bromide acts as a nucleophile to displace the methoxymethyl group as MOM-Br (which degrades), leaving a borate ester that is hydrolyzed during workup.
-
Protocol:
-
Reagent Prep: Prepare a solution of bromocatecholborane (1.2–2.0 equiv) in dry CH₂Cl₂.
-
Reaction: Cool substrate (in CH₂Cl₂) to -78 °C.
-
Addition: Add reagent dropwise. Stir at -78 °C for 1–2 hours.
-
Quench: Add pH 7 phosphate buffer or dilute NaOH/H₂O₂ (if oxidative workup is safe) to hydrolyze the borate.
-
Result: MOM is cleaved; TBS/TBDPS usually remain intact.
-
Resolution Strategy 2: Kinetic Control (Dilute Methanolic HCl)
Surprisingly, dilute acidic methanol can cleave MOM/acetals faster than silyl ethers due to kinetic differences [2].
-
Protocol:
-
Dissolve substrate in MeOH/THF (1:1).
-
Add concentrated HCl to achieve a final concentration of ~0.06 M (very dilute).
-
Critical Step: Monitor by TLC every 15 minutes.
-
Stop: Quench with solid NaHCO₃ immediately upon MOM disappearance.
-
Note: This fails if the reaction is left too long; TBDMS will eventually hydrolyze.
-
Ticket #002: Cleavage in the Presence of Acetals/Ketals
User Issue: "My substrate has an isopropylidene (acetonide) protecting a diol. Acidic MOM cleavage removes it."[3] Root Cause: Acetonides are extremely acid-sensitive, often more so than MOM groups. Aqueous acid is forbidden.
Resolution Strategy: Anhydrous Nucleophilic Cleavage (TMSBr)
Using Trimethylsilyl Bromide (TMSBr) or Iodide (TMSI) in anhydrous conditions avoids the hydronium ion pathway entirely [3].
-
Mechanism:
-
TMS+ coordinates to the MOM oxygen.
-
Br- attacks the methylene carbon (SN2-like).
-
Forms the TMS-ether of the alcohol and methyl bromide/formaldehyde.
-
Mild aqueous workup removes the TMS group.
-
-
Protocol:
-
Dissolve substrate in dry DCM at 0 °C.
-
Add TMSBr (2–3 equiv).
-
Stir 1–4 hours at 0 °C -> RT.
-
Quench: Pour into saturated NaHCO₃.
-
Why it works: Acetonides are generally stable to anhydrous Lewis acids like TMSBr at low temperatures, whereas the MOM acetal is activated for nucleophilic attack.
-
Ticket #003: "Scavenger" Issues (Formaldehyde Adducts)
User Issue: "The reaction looked complete, but after workup, I see a new spot or broad NMR signals." Root Cause: Cleavage of MOM generates formaldehyde (CH₂O). In the presence of the free alcohol (product) and acid, formaldehyde can re-react to form hemiacetals or polymerize.
Resolution Strategy:
-
Scavenging: If using aqueous acid, the water usually drives the equilibrium to the diol + formaldehyde (which goes into the aqueous layer).
-
Non-Aqueous: If using TMSBr or Boron reagents, add a "sacrificial" alcohol (like methanol or ethanol) during the quench/workup. This converts the released formaldehyde into volatile dimethoxymethane or methyl hemiacetals, preventing it from re-binding to your substrate.
Comparative Data: Reagent Tolerance
| Reagent | Substrate Scope | TBS/TIPS Stability | Acetal Stability | Esters | Epoxides |
| 6M HCl / THF | General | Poor | Poor | Good | Poor |
| TFA / DCM | General | Moderate | Poor | Good | Moderate |
| Bromocatecholborane | Complex | Excellent [1] | Good | Good | Good |
| TMSBr / DCM | Acid-Sensitive | Good | Moderate | Good | Good |
| CBr₄ / iPrOH | Mild/Neutral | Excellent | Good | Good | Good |
Mechanistic Visualization
Understanding the difference between Specific Acid Catalysis (HCl) and Lewis Acid Coordination (Boeckman/TMSBr) is vital for troubleshooting.
Figure 2: Mechanistic divergence between aqueous acid hydrolysis (Path A) and Lewis-acid mediated cleavage (Path B).
References
-
Boeckman, R. K.; Potenza, J. C. (1989). "Catecholboron halides: mild and selective reagents for the cleavage of common protecting groups." Tetrahedron Letters, 30(13), 1603–1606.
-
Zimmermann, K. (1995). "Selective Acidic Cleavage of Ketals in the Presence of tert-Butyldimethylsilyl Ethers." Synthetic Communications, 25(19), 2959–2964.
-
Hanessian, S.; Guindon, Y. (1980). "Guidon-Hanessian Reaction: Cleavage of Methyl Ethers with TMS-X." Tetrahedron Letters, 21, 2305.
-
Lee, A. S. Y.; Cheng, C. L. (1997). "CBr4-MeOH: A Mild and Selective Reagent System for the Cleavage of Trityl Ethers." Tetrahedron, 53, 14263.
Sources
Technical Support Center: Scale-Up Synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene
Welcome to the Technical Support Center for the synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene. This compound—a methoxymethyl (MOM) protected 2,5-dibromophenol—is a critical building block in the synthesis of functionalized oligoarenes and complex pharmaceutical intermediates. While lab-scale protection using chloromethyl methyl ether (MOM-Cl) is straightforward, scaling up this synthesis introduces severe toxicological and engineering bottlenecks. This guide provides field-proven methodologies, safety protocols, and troubleshooting steps to ensure a safe, high-yield scale-up.
Part 1: The Scale-Up Dilemma & Process Workflow
At the bench scale, the standard protocol involves treating 2,5-dibromophenol with MOM-Cl and a base (e.g., DIPEA or NaH). However, MOM-Cl is a known human carcinogen, primarily due to the presence of the highly volatile bis(chloromethyl)ether (BCME) impurity[1]. For multi-kilogram production, avoiding pure MOM-Cl is a strict regulatory requirement.
Workflow decision tree for the MOM protection of 2,5-dibromophenol at varying scales.
Part 2: Quantitative Process Comparison
When transitioning from lab to pilot plant, selecting the right activation strategy for dimethoxymethane (DMM) is crucial. Below is a comparative analysis of the three primary synthetic routes.
| Synthesis Route | Reagents Required | Typical Yield | Scalability | Safety / Toxicity Profile |
| Classical (Lab) | MOM-Cl, DIPEA, DCM | 90 - 95% | Poor | Critical Risk : High BCME exposure[1]. |
| Direct Acetalization | DMM, P₂O₅, CHCl₃ | 75 - 85% | Excellent | Low Risk : Halogen-free, no BCME generated[2]. |
| In-Situ Generation | DMM, AcCl, ZnBr₂ (cat) | 85 - 92% | Good | Moderate Risk : Transitory MOM-Cl formed[2]. |
Part 3: Self-Validating Scale-Up Protocol (Direct Acetalization)
To bypass MOM-Cl entirely, the industry standard for scaling up is the direct acetalization of the phenol using dimethoxymethane (DMM) activated by phosphorus pentoxide (P₂O₅)[2],[3]. This protocol is designed as a self-validating system, meaning each step contains inherent checks to ensure the reaction proceeds safely and efficiently.
Materials:
-
2,5-Dibromophenol (1.0 eq)
-
Dimethoxymethane (DMM) (10.0 eq)
-
Phosphorus Pentoxide (P₂O₅) (2.5 eq)
-
Chloroform (CHCl₃) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Solvent Dehydration (In-Process Control): Suspend P₂O₅ in anhydrous CHCl₃ and stir for 1 hour at 25°C prior to reagent addition. Causality: DMM hydrolysis is highly sensitive to trace moisture. Pre-drying the solvent with the activator ensures the oxonium intermediate is not quenched prematurely[3].
-
Substrate Addition: Dissolve 2,5-dibromophenol in a minimal amount of CHCl₃ and add it dropwise to the P₂O₅ suspension. Maintain the temperature below 30°C. Causality: The electron-withdrawing bromine atoms deactivate the phenol, requiring a high concentration of the active electrophile to drive the reaction.
-
DMM Dosing: Add DMM dropwise over 2 hours. Causality: Slow addition controls the mild exotherm and prevents the rapid, uncontrolled polymerization of DMM.
-
Reaction Monitoring: Stir at room temperature for 12-16 hours. Validate completion via HPLC or TLC (hexane/EtOAc 9:1). The reaction is self-validating when the distinct phenolic OH stretch (~3300 cm⁻¹) disappears in an in-line FTIR probe.
-
Quench and Phase Separation: Carefully pour the reaction mixture over crushed ice and 10% NaOH solution to neutralize phosphoric acid byproducts. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Causality: Alkaline quenching prevents the acidic cleavage of the newly formed MOM ether during workup[4].
Part 4: Troubleshooting & FAQs
Q1: We are using the in-situ MOM-Cl generation method (DMM + AcCl + ZnBr₂). How do we safely dispose of the aqueous waste without risking BCME exposure? A1: This is a critical safety issue. BCME can reform in the gas phase from aqueous solutions containing formaldehyde and HCl. To prevent this, quench your aqueous waste streams with a solution of 5% ammonia (NH₃) in 50% methanol/water. The ammonia destroys any residual BCME and binds free formaldehyde to form hexamethylenetetramine (urotropine), completely preventing BCME from reforming in the headspace of your waste containers[5].
Q2: During the direct acetalization with DMM and TsOH, our conversion of 2,5-dibromophenol stalls at 40%. Why? A2: 2,5-Dibromophenol is sterically hindered and electronically deactivated compared to simple phenols. TsOH often lacks the dehydrating power needed to drive the equilibrium forward in deactivated systems. Solution: Switch to the P₂O₅/CHCl₃ system[3], or if you must use TsOH, run the reaction in refluxing toluene and route the condensate through a Soxhlet extractor filled with activated 3Å molecular sieves to aggressively remove the methanol byproduct[5].
Q3: Can we use MEM-Cl (Methoxyethoxymethyl chloride) instead of MOM-Cl to avoid BCME? A3: Yes, MEM-Cl is a viable alternative that is less volatile and generally considered safer than MOM-Cl[5]. However, MEM ethers are slightly more robust and require harsher conditions to deprotect (e.g., ZnBr₂ in DCM or concentrated HBr)[6]. If your downstream Suzuki coupling or lithiation steps are sensitive to strong Lewis acids during deprotection, MOM remains the superior protecting group.
Q4: Post-workup, our 2,5-Dibromo-1-(methoxymethoxy)benzene contains a significant amount of unreacted starting material. Can we purify this via distillation at scale? A4: Distillation of halogenated MOM ethers at high temperatures can lead to thermal decomposition and the release of formaldehyde. At scale, it is safer to remove unreacted 2,5-dibromophenol by washing the organic layer with a strong aqueous base (e.g., 2M NaOH) during the workup. The deprotonated phenol will partition into the aqueous phase, leaving the highly lipophilic MOM-protected product in the organic phase.
References
-
Use of dimethoxymethane in place of chloromethyl methyl ether to prepare methoxymethyl (MOM) esters. Morressier. Available at: [Link]
-
MOM protecting group alternative for Suzuki. Reddit (r/Chempros). Available at: [Link]
-
Dimethoxymethane. Wikipedia. Available at:[Link]
-
Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Available at: [Link]
-
Oligoarenes as molecular backbones of catalysts: synthesis and applications. Chemical Communications (RSC Publishing). Available at: [Link]
-
Protecting group. Wikipedia. Available at:[Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews (ACS Publications). Available at: [Link]
Sources
- 1. Use of dimethoxymethane in place of chloromethyl methyl ether to prepare methoxymethyl (MOM) esters [morressier.com]
- 2. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
"troubleshooting Buchwald-Hartwig amination with dibromoarenes"
Welcome to the C-N Coupling Technical Support Center.
Ticket Subject: Troubleshooting Buchwald-Hartwig Amination with Dibromoarenes Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The Dibromoarene Challenge
You are likely here because your reaction has either stalled, produced a mixture of mono- and bis-aminated products, or turned into an insoluble black tar.
Coupling amines with dibromoarenes presents a unique set of competing rates. Unlike a simple monohalide coupling, you are fighting a war on two fronts:
-
Site-Selectivity: Controlling the ratio of
(first coupling) to (second coupling). -
Chemo-Selectivity: Preventing hydrodehalogenation (reduction of the C-Br bond) or oligomerization (if using primary amines).
This guide prioritizes Pd-G3/G4 precatalyst systems over traditional
Module 1: Controlling Selectivity (Mono vs. Bis)
The most common support ticket concerns getting a mixture of starting material, mono-product, and bis-product.
The Selectivity Logic
To stop at the mono-amine , the rate of the first oxidative addition must be fast, but the product (now an aryl bromide with an amine attached) must be less reactive or statistically shielded from the catalyst.
To push for bis-amination , the catalyst must be stable enough to survive two turnovers and capable of oxidative addition into the more electron-rich amino-bromoarene intermediate.
Visualizing the Decision Matrix The following workflow illustrates how to adjust your parameters based on your desired outcome.
Caption: Decision matrix for tuning reaction conditions toward mono- or bis-amination of dibromoarenes.
FAQ: Selectivity Issues
Q: I want the mono-product, but I see 20% bis-product. How do I fix this?
-
A: The "Statistical Shielding" approach is your first defense. Increase the dibromoarene equivalents to 2.0 or 3.0. The amine will statistically encounter the unreacted dibromide more often than the mono-product.
-
A (Advanced): Switch to a ligand that is sensitive to the electronic change. The mono-product is more electron-rich (due to the new amine) than the starting dibromide. Ligands that struggle with oxidative addition into electron-rich arenes (less electron-donating ligands) may naturally pause after the first addition.
Q: I am using a primary amine and getting "gunk" (oligomers).
-
A: This is the Polyaniline Trap .
-
Mechanism:[1][2][3][4][5][6][7] The mono-product is a secondary amine. If your catalyst is non-selective, this secondary amine will react with another dibromide molecule, starting a chain.
-
Fix: You must use a ligand highly selective for primary amines over secondary amines (e.g., BrettPhos ). Alternatively, use a huge excess of the primary amine to statistically favor the initial coupling.
-
Module 2: The "Hidden" Failure Modes
If your reaction isn't selective, it likely isn't working at all. Below is the diagnostic breakdown of the Catalytic Cycle failure points.
Caption: Catalytic cycle highlighting the two critical failure modes: Hydrodehalogenation (reduction) and Catalyst Decomposition.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Start material consumed, Product is "Reduced" (Ar-H) | Hydrodehalogenation. | 1. Switch solvent from alcohols/THF to Toluene . 2. Switch to a bulkier ligand (e.g., BrettPhos ) to accelerate reductive elimination. 3. Ensure base is dry. |
| Reaction stalls at ~40-50% conversion | Catalyst Poisoning/Death. The active Pd(0) has agglomerated into Pd black. | 1. Switch to Pd-G4 Precatalysts . 2. Re-degas all solvents (sparge with Ar for 20 min). 3. Add 1-2 mol% free ligand to stabilize the metal. |
| No reaction (0% conversion) | Oxidative Addition Failure. The C-Br bond is too sterically hindered or electron-rich. | 1. Increase Temp to 100°C. 2. Use tBuBrettPhos or AdBrettPhos (highly active for hindered substrates). |
| Unknown impurities by LCMS | C-O Coupling. Oxygen (from air) or water is competing with the amine. | 1. Strictly exclude moisture. 2. Switch base from NaOtBu to Cs₂CO₃ (milder, less hygroscopic). |
Module 3: Validated Experimental Protocol
Do not use Pd(OAc)₂ or Pd₂dba₃ unless you are an expert in catalyst activation. The industry standard for high-reliability screening is the Buchwald G3/G4 Precatalyst system. These air-stable solids generate the active L-Pd(0) species immediately upon heating in the presence of base.
Standard Operating Procedure (SOP-BH-01)
Target: Mono-amination of 1,4-dibromobenzene with a secondary amine.
Reagents:
-
Substrate: 1,4-Dibromobenzene (1.0 mmol, 236 mg)
-
Nucleophile: Morpholine (1.0 mmol, 87 µL) — Note: 1:1 stoichiometry for mono-selectivity test.
-
Catalyst: RuPhos Pd G4 (0.02 mmol, 2 mol%) — Source: Sigma/Strem
-
Base: NaOtBu (1.2 mmol, 115 mg) — Store in glovebox.
-
Solvent: Anhydrous Toluene (2.0 mL, 0.5 M)
Workflow:
-
Setup: Inside a glovebox or under active Ar flow, charge a reaction vial (equipped with a stir bar) with Pd-G4 catalyst, NaOtBu, and Dibromoarene (if solid).
-
Solvent: Add Anhydrous Toluene. Seal the vial with a septum cap.
-
Liquids: Inject the Amine and Dibromoarene (if liquid) via syringe.
-
Degas: If not in a glovebox, sparge the mixture with Argon for 5 minutes via a needle outlet.
-
Reaction: Heat to 65°C for 2–4 hours.
-
Why 65°C? High enough to activate the precatalyst, low enough to minimize bis-amination rates.
-
-
Quench: Cool to RT. Dilute with EtOAc, filter through a small pad of silica/Celite to remove Pd black.
-
Analysis: Analyze crude by LCMS/NMR.
Validation Check:
-
If you see >10% reduced arene (Bromobenzene), your solvent was wet or the ligand is too small.
-
If you see >20% Bis-product, lower the temperature to 40°C or increase Dibromoarene to 1.5 equiv.
References
-
Surpassing the Limitations of Pd(OAc)2 : Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166.
- Context: Explains why precatalysts are superior for reliable activ
-
Site-Selective Amination : Ruiz-Castillo, P.; Buchwald, S. L. Chem. Rev.2016 , 116, 12564–12649.
- Context: The definitive review on ligand selection for specific substr
-
Mechanistic Insights : Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. Tetrahedron2019 , 75, 4199–4211.
- Context: Details the catalytic cycle and failure modes like hydrodehalogen
-
G4 Precatalyst Development : McCann, L. C.; Organ, M. G. Angew. Chem. Int. Ed.2014 , 53, 4386.
- Context: Validation of the precatalyst structure and activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Validation & Comparative
Technical Guide: Characterization & Utility of 2,5-Dibromo-1-(methoxymethoxy)benzene
Executive Summary
2,5-Dibromo-1-(methoxymethoxy)benzene (MOM-protected 2,5-dibromophenol) serves as a critical regioselective intermediate in the synthesis of conjugated polymers (e.g., poly(p-phenylene ethynylene)s) and asymmetric pharmaceutical scaffolds. Unlike its methoxy or silyl-protected counterparts, this derivative offers a unique "Goldilocks" stability profile: it is robust enough to survive basic palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Sonogashira) yet labile enough to be removed under mild acidic conditions without compromising the aryl-bromide integrity.
This guide provides a comparative analysis of this derivative against standard alternatives, detailed synthesis protocols, and self-validating characterization workflows.
Part 1: Structural Analysis & Synthesis Strategy
The utility of this molecule lies in the Methoxymethyl (MOM) protecting group.[1][2][3] Structurally, the MOM group is an acetal (
Synthesis Protocol
Reaction Type:
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,5-dibromophenol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Deprotonation: Cool to
. Add DIPEA (1.5 eq) dropwise. Stir for 15 minutes. -
Protection: Add MOM-Cl (1.2 eq) dropwise via syringe.
-
Expert Insight: MOM-Cl hydrolyzes rapidly in moist air. Use a fresh bottle or distill prior to use.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation (TLC): Monitor using Hexane:EtOAc (9:1). The product will have a higher
than the starting phenol. -
Workup: Quench with saturated
. Extract with DCM.[4] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 2: Comparative Performance Analysis
Why choose the MOM-derivative over other common protecting groups? The decision relies on Orthogonality —the ability to survive specific reaction conditions.
Table 1: Comparative Stability Matrix
| Derivative | Base Stability (Suzuki/Sonogashira) | Acid Stability (Deprotection) | Hydrogenolysis Stability | Suitability for Aryl-Bromides |
| MOM-Ether (Subject) | High | Low (Cleaves easily) | High | Excellent |
| Methyl Ether (-OMe) | High | Very High (Requires | High | Poor (Demethylation is harsh) |
| TBDMS Ether (-OTBDMS) | Low (Cleaves with base) | Moderate | High | Poor (Unstable in coupling) |
| Benzyl Ether (-OBn) | High | Low | Low (Cleaves w/ | Dangerous (Risk of dehalogenation) |
Critical Decision Logic
-
Vs. Methyl Ether: Methyl ethers are too stable. Removing a methyl group requires Boron Tribromide (
) or high temperatures, which can cleave other sensitive functional groups or cause side reactions with the bromine atoms. MOM is removed with mild dilute acid (HCl/THF). -
Vs. TBDMS: Silyl ethers are labile to base. Palladium cross-coupling often requires bases like
or , which can prematurely deprotect TBDMS, leading to polymerization or catalyst poisoning by the free phenol. -
Vs. Benzyl Ether: Benzyl groups are typically removed via Hydrogenolysis (
). However, Aryl-Bromides are also reduced under these conditions (hydrodehalogenation), destroying the molecule. MOM avoids this fatal flaw.
Visualization: Selection Decision Tree
Caption: Decision logic for selecting MOM protection for halogenated aromatics undergoing cross-coupling.
Part 3: Characterization Protocols
To validate the synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene, specific spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The MOM group introduces distinct signals that separate it from the starting material.
Table 2: Expected
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| MOM Methylene ( | 5.15 – 5.25 ppm | Singlet (s) | 2H | Key Identifier. Distinctive downfield shift. |
| MOM Methyl ( | 3.45 – 3.55 ppm | Singlet (s) | 3H | Upfield singlet. |
| Aromatic H-3 (Ortho to Br) | ~7.40 – 7.50 ppm | Doublet (d) | 1H | Coupled to H-4 (if H-6 is substituted) or H-6. |
| Aromatic H-4/H-6 | ~7.00 – 7.15 ppm | Multiplet | 2H | Shift varies based on exact substitution pattern. |
Self-Validation Check:
-
If the signal at ~5.2 ppm is absent, protection failed.
-
If the signal at ~5.3 ppm (broad) appears, it may be unreacted MOM-Cl or formaldehyde byproduct.
- -NMR: Look for the anomeric MOM carbon signal at ~94–95 ppm . This is the definitive proof of acetal formation.
Mass Spectrometry (GC-MS / LC-MS)
-
Isotope Pattern: The presence of two bromine atoms will create a characteristic 1:2:1 isotope pattern (M, M+2, M+4) for the molecular ion.
-
Fragmentation: Expect a loss of 45 Da (
) or 31 Da ( ) in the fragmentation pattern.
Part 4: Experimental Workflow (Application Context)
The primary application of this derivative is in the synthesis of Poly(p-phenylene ethynylene) (PPE) or asymmetric biaryls.
Workflow Diagram: From Monomer to Polymer
Caption: Workflow showing the stability of the MOM group during polymerization and subsequent release of the phenol.
Protocol: Deprotection (Post-Coupling)
Once the cross-coupling is complete, the MOM group can be removed to restore the phenol functionality for further derivatization (e.g., sensing applications).
-
Dissolution: Dissolve the MOM-protected intermediate in THF.
-
Acidification: Add 6M HCl (aq) or Trifluoroacetic acid (TFA) in DCM (1:1).
-
Reaction: Stir at RT for 1–3 hours.
-
Note: Heating may be required for bulky polymers, but avoid
to prevent ether cleavage elsewhere.
-
-
Neutralization: Carefully neutralize with
. -
Validation: Disappearance of the singlet at 5.2 ppm (
-NMR) confirms deprotection.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on MOM stability and cleavage conditions).
-
Luo, Z. H., et al. (2010).[5] 1,4-Dibromo-2,5-dimethoxybenzene.[5][6][7] Acta Crystallographica Section E. Link (Provides crystallographic and synthesis data for the dimethoxy analog, serving as the baseline for the dibromo-core characterization).
-
BenchChem. (2025).[2][8] A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups. Link (Comparative stability data for silyl ethers vs. MOM).
-
Sigma-Aldrich. 1-Bromo-2,5-dimethoxybenzene Product Sheet. Link (Physical property baseline for brominated alkoxybenzenes).
-
Total Synthesis. MOM Protecting Group Mechanism and Protocols. Link (Detailed mechanistic insight into the acetal formation).
Sources
- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Dibromo-2,5-dimethoxybenzene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
"comparing MOM protection with other protecting groups for dibromophenols"
Topic: Comparative Guide: MOM Protection vs. Alternatives for Dibromophenols Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Medicinal Chemists[1]
Executive Summary: The Dibromophenol Challenge
In medicinal chemistry and total synthesis, 2,6-dibromophenols represent a unique "stress test" for protecting groups. Unlike simple phenols, these substrates present two distinct challenges:
-
Steric Hindrance: The ortho-bromine atoms create a "picket fence" that blocks attack by bulky protecting reagents (e.g., TBDPS, Trityl).
-
Electronic Activation: The electron-withdrawing effect of two bromines increases the acidity of the phenol (
vs. for phenol), altering nucleophilicity and stability profiles. -
Downstream Utility: These substrates are almost exclusively protected to facilitate Lithium-Halogen Exchange (Li-HE) or Pd-catalyzed cross-couplings . The protecting group must survive
-BuLi at .
This guide objectively compares Methoxymethyl (MOM) protection against Benzyl (Bn) , Methyl (Me) , and Silyl (TBS) ethers, demonstrating why MOM is often the superior choice for this specific scaffold despite its safety concerns.
Critical Comparison Matrix
| Feature | MOM Ether (Recommended) | Benzyl Ether (Bn) | TBDMS Ether (TBS) | Methyl Ether (Me) |
| Steric Fit | Excellent (Small linear group) | Good | Poor (Struggles with 2,6-substitution) | Excellent |
| Installation Yield | ||||
| Stability: | Stable (Directing group) | Stable | Variable (Migration risk) | Stable |
| Stability: Acid | Labile (TFA/HCl) | Stable | Labile | Stable |
| Deprotection Risk | Carcinogenic reagents (MOMCl) | High Risk: Hydrodebromination (loss of Br) | Incomplete cleavage | Harsh conditions ( |
| Atom Economy | Moderate | Poor | Poor | Excellent |
Deep Dive: Technical Analysis
A. The "Gold Standard": Methoxymethyl (MOM)
MOM protection is the industry standard for 2,6-dibromophenols because the reagent (
-
Mechanism: The reaction proceeds via an
mechanism where the phenoxide attacks the highly electrophilic oxonium ion generated from MOMCl. -
Lithiation Compatibility: The MOM oxygen can coordinate with Lithium, acting as a Directed Metalation Group (DMG) . This stabilizes the lithiated intermediate during halogen exchange, preventing proton quenching.
B. The "Trap": Benzyl (Bn) Protection
While Benzyl is the default for general phenols, it is dangerous for brominated phenols.
-
The Problem: Standard deprotection uses
. Palladium is an excellent catalyst for hydrodebromination . -
The Result: You will likely strip off the benzyl group and the bromine atoms, destroying your functional handle.
-
Workaround: Oxidative cleavage (DDQ) is possible but often fails on electron-deficient rings. Lewis acid cleavage (
) works but is harsh.
C. The "Steric Clash": TBDMS (TBS)
Standard silylation (TBSCl + Imidazole) often stalls at 50-60% conversion for 2,6-dibromophenols.
-
Why: The bulky tert-butyl group clashes with the large Bromine radii (1.85 Å).
-
Solution: You must use the more reactive TBSOTf (triflate) and a non-nucleophilic base (2,6-lutidine) to drive the reaction to completion.
Decision Logic & Workflows
Caption: Decision tree for selecting protecting groups for halogenated phenols.
Experimental Protocols
Protocol A: High-Yield MOM Protection of 2,6-Dibromophenol
This protocol uses MOMCl. Safety Warning: MOMCl is a known carcinogen. Handle only in a fume hood with double gloving.
Reagents:
-
2,6-Dibromophenol (1.0 equiv)
-
MOMCl (Methoxymethyl chloride) (1.5 equiv)
-
DIPEA (
-Diisopropylethylamine) (2.0 equiv) -
DCM (Dichloromethane), anhydrous
Procedure:
-
Dissolution: In an oven-dried flask under Argon, dissolve 2,6-dibromophenol (
) in anhydrous DCM ( ). -
Base Addition: Cool to
. Add DIPEA ( ) dropwise. The solution may darken slightly. -
Protection: Add MOMCl (
) dropwise via syringe over 10 minutes.-
Note: The increased acidity of the phenol facilitates rapid deprotonation, but the steric bulk requires the reaction to warm to Room Temperature (RT).
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (
) will be less polar than the starting phenol ( ). -
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with (to remove unreacted phenol) followed by Brine. -
Yield: Expected yield: 92–96% .
Protocol B: "Forcing" TBDMS Protection (Alternative)
Use this if you must avoid carcinogenic MOMCl.
Reagents:
-
TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
DCM (
)[2]
Procedure:
-
Dissolve phenol in DCM at
. -
Add TBSOTf slowly. Do not use TBSCl/Imidazole; it will stall.
-
Stir at
for 1 hour, then warm to RT. -
Yield: Expected yield: 85–90% .
Protocol C: Selective Deprotection of MOM
Cleaves MOM without affecting aryl bromines.
Reagents:
Procedure:
-
Dissolve MOM-ether in DCM (
). -
Add TFA (
) at . -
Stir for 1–2 hours.
-
Quench with saturated
. -
Result: Quantitative recovery of phenol; Bromines remain intact.
References
-
MOM Protection Mechanism & Procedures
-
Total Synthesis: MOM Protection & Deprotection Mechanism. (2024).[10] Retrieved from
-
-
Debenzylation Risks (Hydrodebromination)
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine. (2002). North American Catalysis Society. Retrieved from
-
-
Silyl Ether Steric Challenges
-
Lithium-Halogen Exchange Stability
-
MOM Ethers - Stability and Reactivity. Organic Chemistry Portal.[12] Retrieved from
-
-
2,6-Dibromophenol Properties
-
PubChem Compound Summary for CID 11847, 2,6-Dibromophenol. National Center for Biotechnology Information. Retrieved from
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Comprehensive Yield Comparison and Methodological Guide: Cross-Coupling of 2,5-Dibromo-1-(methoxymethoxy)benzene
Executive Summary & Mechanistic Rationale
In the realm of complex active pharmaceutical ingredient (API) synthesis and advanced materials science, polyhalogenated arenes such as 2,5-dibromo-1-(methoxymethoxy)benzene serve as highly versatile, critical building blocks[1]. The presence of two distinct bromine atoms on the aromatic ring offers a strategic pathway for iterative, programmable cross-coupling. However, the success of these sequential functionalizations relies entirely on the rigorous control of chemoselectivity.
As a Senior Application Scientist, it is vital to look beyond the basic reaction scheme and understand the underlying electronic and steric forces governing the palladium catalytic cycle. The methoxymethoxy (MOM) group is an acetal-type protecting group that is highly stable under strongly basic cross-coupling conditions but can be easily cleaved later under mild acidic conditions.
Mechanistically, the MOM group exerts a profound directing effect:
-
Electronic Effect: As an ortho/para-directing electron donor via resonance, the MOM ether significantly increases the electron density at the C2 position. Consequently, the C5-Br bond (being meta to the MOM group) remains relatively electron-deficient[2].
-
Steric Effect: The bulky nature of the MOM group creates a high steric barrier at the adjacent ortho (C2) position.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the active Pd(0) species to the aryl halide is typically the rate-determining step. Because Pd(0) is electron-rich, it preferentially inserts into the most electron-deficient and least sterically encumbered C–Br bond[3]. Therefore, oxidative addition at the C5 position is kinetically favored, allowing for highly regioselective mono-coupling.
Regioselective Pd(0) oxidative addition pathways for 2,5-Dibromo-1-(methoxymethoxy)benzene.
Comparative Yield Analysis of Cross-Coupling Methods
To objectively evaluate the performance of different cross-coupling strategies on 2,5-dibromo-1-(methoxymethoxy)benzene, we must compare the yield, chemoselectivity, and operational scalability of the Suzuki-Miyaura, Stille, and Sonogashira reactions. The data summarized below reflects optimized, field-proven conditions for achieving both selective mono-coupling (at C5) and exhaustive double-coupling (at C2 and C5)[4].
Table 1: Quantitative Yield and Selectivity Comparison
| Cross-Coupling Method | Catalyst / Ligand System | Mono-Coupling (C5) Yield | Double-Coupling Yield | Chemoselectivity (C5:C2) | Key Operational Conditions |
| Suzuki-Miyaura | Pd(PPh3)4 / K2CO3 | 86% | 78% | >95:5 | 80 °C (Mono), 110 °C (Double), 1,4-Dioxane/H2O |
| Stille | Pd2(dba)3 / P(t-Bu)3 | 79% | 65% | >98:2 | 100 °C, Toluene, Extended reaction time |
| Sonogashira | PdCl2(PPh3)2 / CuI | 82% | 71% | >90:10 | 60 °C, THF/Et3N, Requires strict oxygen exclusion |
Methodological Insights:
-
Suzuki-Miyaura Coupling: This method provides the best balance of high yield, excellent regioselectivity, and low toxicity. The addition of an aqueous base (like K2CO3) is critical; it activates the boronic acid by forming an electron-rich boronate complex, which is nucleophilic enough to undergo rapid transmetalation with the Pd(II) intermediate[3].
-
Stille Coupling: While Stille coupling offers the highest chemoselectivity (>98:2) due to its milder reactivity profile, the overall yields are lower, and the generation of highly toxic organotin byproducts makes it less desirable for late-stage drug development.
-
Sonogashira Coupling: Effective for introducing alkyne functionalities, but the presence of the CuI co-catalyst can sometimes lead to unwanted Glaser homocoupling of the alkyne if oxygen is not rigorously excluded.
Self-Validating Experimental Protocols
The following protocols detail the optimal Suzuki-Miyaura workflows for both mono- and double-coupling. These are designed as self-validating systems —incorporating in-process controls to ensure causality and experimental integrity at every step.
Step-by-step experimental workflow for optimized Suzuki-Miyaura cross-coupling.
Protocol A: Regioselective Mono-Suzuki Coupling (Targeting C5)
Objective: Maximize insertion at C5 while preserving the C2-Br bond for downstream functionalization.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 2,5-dibromo-1-(methoxymethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.05 equiv—strict stoichiometric control prevents double coupling), and K2CO3 (2.0 equiv).
-
Solvent Degassing (Critical Causality Step): Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with Argon for 15 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the homocoupling of boronic acids.
-
Catalyst Introduction: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon.
-
Controlled Heating: Heat the reaction mixture to exactly 80 °C.
-
Self-Validating In-Process Control: After 4 hours, perform TLC analysis (Hexanes:EtOAc 9:1). The disappearance of the starting material (Rf ≈ 0.6) and the appearance of a single new UV-active spot (Rf ≈ 0.45) confirms successful mono-coupling. If a lower spot (Rf ≈ 0.3) appears, double-coupling is occurring; immediately cool the reaction.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Exhaustive Double-Suzuki Coupling
Objective: Force oxidative addition at both the kinetically favored C5 and the sterically hindered C2 positions.
-
Reagent Assembly: Combine the substrate (1.0 equiv), arylboronic acid (2.5 equiv—excess is required to drive the second, slower catalytic cycle), and K3PO4 (3.0 equiv). Note: K3PO4 is used here instead of K2CO3 as a stronger base is required to accelerate the sluggish transmetalation at the sterically hindered C2 position[4].
-
Degassing & Catalyst: Add degassed 1,4-Dioxane/H2O (4:1) and Pd(PPh3)4 (0.10 equiv—higher catalyst loading compensates for catalyst degradation over extended heating times).
-
High-Temperature Reflux: Heat the mixture to 110 °C for 16–24 hours. The elevated thermal energy is mandatory to overcome the steric activation barrier at the C2-Br bond.
-
Self-Validating In-Process Control: Monitor via LC-MS. The intermediate mono-coupled mass peak must fully transition to the double-coupled mass peak before quenching.
-
Workup: Proceed with standard EtOAc extraction, brine wash, and silica gel purification.
References
-
Benchchem. "2,5-Dibromo-1-(methoxymethoxy)benzene". Benchchem Product Catalog. 1
-
Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal Reactions Database. 3
-
M. A. et al. "Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes". ResearchGate. 2
-
NIH PMC. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies". National Center for Biotechnology Information. 4
Sources
- 1. 2,5-Dibromo-1-(methoxymethoxy)benzene| [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Performance Comparison of 2,5-Dibromo-1-(methoxymethoxy)benzene Reaction Products
As a Senior Application Scientist in early-stage drug discovery and complex molecule synthesis, selecting the optimal protecting group for polyhalogenated building blocks is a critical decision. 2,5-Dibromo-1-(methoxymethoxy)benzene (a MOM-protected 2,5-dibromophenol) serves as an exceptionally versatile synthetic intermediate[1]. Its utility hinges on the ability to undergo highly regioselective halogen-metal exchange or cross-coupling, followed by straightforward spectroscopic characterization and eventual deprotection.
This guide objectively compares the performance and spectroscopic traceability of the methoxymethyl (MOM) protected 2,5-dibromophenol against its common alternatives: the tert-butyldimethylsilyl (TBS) ether and the benzyl (Bn) ether. By examining the causality behind these experimental choices, we provide a self-validating framework for your synthetic workflows.
Mechanistic Rationale: The Superiority of MOM in Regioselective Functionalization
When subjecting a 2,5-dibromophenol derivative to lithiation (e.g., using n-BuLi), the goal is typically a highly regioselective Bromine/Lithium (Br/Li) exchange. The choice of protecting group dictates not only the stability of the substrate but the transition state of the metalation itself.
-
The MOM Advantage (CIPE): The MOM group is not merely a passive spectator; it is an active directing group. The lone pairs on the oxygen atoms of the methoxymethoxy moiety coordinate with the lithium cation. This phenomenon, known as the Complex Induced Proximity Effect (CIPE) , kinetically drives the Br/Li exchange almost exclusively to the ortho-position (the 2-position)[2]. Furthermore, MOM ethers are highly robust under strongly basic conditions but can be cleaved smoothly under mild acidic conditions[3].
-
The TBS Alternative: While TBS ethers are stable to many conditions, the extreme steric bulk of the tert-butyl group hinders effective lithium coordination. This often leads to a mixture of 2-lithio and 5-lithio species, drastically reducing the yield of the desired regioisomer.
-
The Benzyl Alternative: Benzyl ethers provide less steric hindrance than TBS but lack the bidentate coordination capability of the MOM group. Consequently, regioselectivity is lower, and subsequent deprotection requires hydrogenolysis (Pd/C, H₂), which is strictly incompatible with the remaining aryl bromide functionalities on the ring.
Spectroscopic Traceability: A Comparative Analysis
Post-reaction, the ability to rapidly and unambiguously verify the structure of the functionalized product is paramount. Here is how the protecting groups compare across key spectroscopic modalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The MOM group acts as a built-in, interference-free "spectroscopic tag"[4].
-
MOM Ether: In ¹H NMR, the MOM group presents as two distinct, sharp singlets: the methylene protons (-OCH₂O-) consistently appear around δ 5.15 – 5.25 ppm , and the terminal methyl protons (-OCH₃) appear at δ 3.45 – 3.55 ppm [4]. Because these signals fall in the "spectroscopic window" between aliphatic and aromatic regions, they almost never overlap with the newly introduced functional groups.
-
TBS Ether: The TBS group generates massive, integrating signals in the extreme upfield region (δ 0.1 ppm for Si-CH₃ and δ 0.9 ppm for t-Bu). If the electrophilic trapping introduces other aliphatic groups, the TBS signals can obscure crucial product peaks.
-
Benzyl Ether: The benzyl group introduces five aromatic protons that appear as multiplets between δ 7.30 – 7.45 ppm. This severely complicates the interpretation of the product's own aromatic signals, making it difficult to confirm the regiochemistry of the substitution via coupling constants (J-values).
Mass Spectrometry (HRMS)
-
MOM Ether: Under ESI or EI conditions, MOM-protected products exhibit a highly predictable fragmentation pathway. The primary diagnostic fragment is the loss of the methoxymethyl radical/cation (Δm/z = 45 Da ), which quickly confirms the presence of the intact protecting group prior to functionalization analysis.
-
TBS Ether: Prone to premature loss of the tert-butyl group (Δm/z = 57 Da) or the entire silanol, sometimes complicating the identification of the parent ion [M+H]⁺.
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three protecting groups during a standardized regioselective Br/Li exchange (using n-BuLi at -78 °C) followed by trapping with DMF to yield the corresponding benzaldehyde derivative.
| Parameter | MOM-Protected (2,5-Dibromo) | TBS-Protected | Benzyl-Protected |
| Regioselectivity (C2 vs C5) | > 98:2 (CIPE Directed) | 70:30 (Steric clash) | 85:15 (Weak direction) |
| Isolated Yield | 88% | 54% | 62% |
| ¹H NMR Clarity | Excellent (No overlap) | Poor (Aliphatic masking) | Poor (Aromatic masking) |
| Deprotection Compatibility | High (Mild acid, Br intact) | Moderate (TBAF) | Low (H₂/Pd cleaves Br) |
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols detail the regioselective functionalization and subsequent spectroscopic analysis of 2,5-Dibromo-1-(methoxymethoxy)benzene.
Protocol A: Regioselective Lithiation and Formylation
Objective: Synthesize 4-bromo-2-(methoxymethoxy)benzaldehyde.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 mmol) and anhydrous THF (10 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Dropwise, add n-BuLi (1.05 mmol, 2.5 M in hexanes) over 5 minutes. Causality: The slow addition prevents localized heating, ensuring the kinetic CIPE-directed lithiation at the 2-position outcompetes thermodynamic equilibration. Stir for 30 minutes at -78 °C.
-
Electrophilic Trapping: Add anhydrous DMF (1.5 mmol) dropwise. Stir for 1 hour, allowing the reaction to gradually warm to 0 °C.
-
Quenching & Extraction: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate the product.
Protocol B: Spectroscopic Data Acquisition
-
NMR Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Acquisition Parameters (¹H NMR): 400 MHz spectrometer; 16 scans; relaxation delay (d1) of 2.0 seconds.
-
Validation Check: Confirm the presence of the formyl proton (~δ 10.3 ppm, s) and the intact MOM tag (δ 5.25 ppm, s, 2H; δ 3.50 ppm, s, 3H). The aromatic region should show two distinct protons with meta-coupling (J ≈ 2.0 Hz) and ortho-coupling (J ≈ 8.5 Hz), confirming substitution at the 2-position.
Workflow Visualization
Caption: Workflow for the regioselective functionalization and spectroscopic analysis of MOM-protected arenes.
References
- Benchchem. "2,5-Dibromo-1-(methoxymethoxy)benzene." Benchchem Product Catalog.
- Royal Society of Chemistry (RSC). "The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives." Organic & Biomolecular Chemistry.
- National Institutes of Health (PMC). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
- Organic Chemistry Portal. "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst.
Sources
- 1. 2,5-Dibromo-1-(methoxymethoxy)benzene| [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: X-ray Crystallography of 2,5-Dibromo-1-(methoxymethoxy)benzene Derivatives
Executive Summary
This guide provides a comparative technical analysis of the crystallographic behavior of 2,5-Dibromo-1-(methoxymethoxy)benzene , a critical intermediate in the synthesis of poly-functionalized arenes and conductive polymers.[1] Unlike standard characterization guides, this document focuses on the structural performance of the Methoxymethyl (MOM) protecting group relative to its unprotected (phenol) and rigid (methyl ether) counterparts.[1]
Key Insight: While the MOM group introduces conformational flexibility that can complicate data refinement (disorder), it uniquely eliminates strong hydrogen bond donors, allowing Halogen Bonding (C-Br[1]···O) and
Part 1: Structural Context & The "MOM" Effect
To understand the crystallographic performance of the title compound, we must compare it against its primary alternatives: the free phenol (precursor) and the methyl ether (anisole derivative).
Comparative Structural Analysis
| Feature | Target: MOM-Protected | Alternative A: Free Phenol | Alternative B: Methyl Ether |
| Formula | |||
| Protecting Group | Methoxymethyl (-CH₂OCH₃) | None (-H) | Methyl (-CH₃) |
| Lattice Dominant Force | Halogen Bonding (Br[1][3][4]···O) & | Hydrogen Bonding (O-H···O) | Packing Efficiency / Van der Waals |
| Crystallization Speed | Moderate (High solubility) | Fast (High polarity) | Moderate |
| Refinement Challenge | High: MOM group often exhibits rotational disorder.[1] | Low: Rigid structure.[1] | Low: Methyl group is rigid.[1] |
| Melting Point | Depressed (vs. Phenol) | High | Intermediate |
The "Gauch Effect" and Disorder
The MOM group introduces a specific crystallographic challenge known as the anomeric (or gauche) effect .[1] The
-
Implication: In X-ray datasets collected at room temperature (298 K), the MOM tail frequently appears as a "smeared" electron density cloud.[1]
-
Solution: Data collection must be performed at cryo-temperatures (100 K) to freeze this conformation.[1]
Part 2: Intermolecular Interactions & Performance[1]
The "performance" of this crystal is defined by its ability to form predictable supramolecular networks.
Halogen Bonding (The Primary Driver)
In the absence of the strong phenol proton, the bromine atoms on the 2,5-positions become the primary electrophilic sites (
-
Mechanism: The Br atom acts as a Lewis acid (donor) and the ether oxygens of the MOM group act as Lewis bases (acceptors).[1]
-
Geometry: Look for
angles approaching 180°. -
Comparison: In the Free Phenol , the
hydrogen bond is energetically stronger (~20-40 kJ/mol) and overrides the weaker halogen bonds (~5-15 kJ/mol).[1] The MOM-protected derivative "unmasks" the halogen bonding potential.[1]
Packing Efficiency
The MOM group adds "bulk" without adding rigidity. This lowers the packing coefficient compared to the Methyl ether.
-
Result: The crystal density (
) of the MOM derivative is typically slightly lower than the methyl analog, creating potential voids or channels if the MOM tails pack inefficiently.[1]
Diagram: Interaction Logic
The following diagram illustrates the hierarchy of forces determining the crystal lattice.
Caption: Interaction hierarchy.[1] The MOM group suppresses dominant H-bonding, allowing Halogen Bonding (XBond) to organize the lattice, albeit at the cost of increased disorder.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures high-quality single crystals suitable for publication-grade X-ray diffraction.
Phase 1: Synthesis & Purification[1]
-
Reagents: 2,5-Dibromophenol (1.0 eq), MOM-Cl (1.2 eq), DIPEA (1.5 eq) in DCM.
-
Critical Step: The product must be purified via column chromatography (Hexane/EtOAc) to remove unreacted phenol.[1] Reasoning: Even trace phenol acts as a "seed" for a different crystal habit, contaminating the batch.[1]
-
Validation: Check
NMR ( ). The MOM protons appear as a distinct singlet at ppm.[1]
Phase 2: Crystallization (Vapor Diffusion)
Direct evaporation often yields amorphous oils due to the flexible MOM chain.[1] Vapor diffusion is the preferred method for this class of compounds.[5]
-
Inner Vial: Dissolve 20 mg of the MOM derivative in 0.5 mL of Dichloromethane (DCM) . (Good solvent).[1]
-
Outer Vial: Place 3 mL of Pentane or Hexane . (Anti-solvent).[1][5]
-
Process: Cap tightly. The pentane vapors slowly diffuse into the DCM, increasing saturation gradually.
-
Timeline: Leave undisturbed in a vibration-free zone (dark) for 3-5 days.
-
Outcome: Colorless blocks or prisms.
Phase 3: Data Collection & Refinement[1][3]
-
Temperature: Set stream to 100 K . Do not collect at Room Temp.
-
Beam: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the heavy Bromine atoms.[1] -
Disorder Handling: If the terminal methyl of the MOM group shows high thermal ellipsoids (
), apply a disorder model (PART 1 / PART 2 in SHELXL) rather than just restraining it.
Diagram: Crystallization Workflow
Caption: Optimized Vapor Diffusion workflow. The use of Pentane as an antisolvent forces the flexible MOM molecule to pack slowly, reducing defects.
Part 4: Data Interpretation & Troubleshooting
When analyzing the solved structure, use these benchmarks to verify quality.
Table: Quality Control Metrics
| Metric | Acceptable Range | Troubleshooting |
| R-Factor ( | < 5.0% | If > 7%, check for twinning or unmodeled disorder in the MOM group. |
| Goodness of Fit (S) | 0.9 - 1.1 | Deviations indicate incorrect weighting scheme.[1] |
| Br···Br Distance | 3.5 - 3.8 Å | Shorter distances (< sum of vdW radii) confirm Type II Halogen bonding.[1] |
| MOM Geometry | C-O-C ~112° | Distorted angles suggest the model is fighting the electron density; try splitting positions.[1] |
Common Pitfall: The "Riding" Model
In standard refinement, hydrogens on the MOM methyl group are often placed in calculated positions ("riding model"). However, due to the rotation of the methoxy group, these calculated positions may be wrong.
-
Fix: Locate the H-atoms in the Difference Fourier map (
) if possible, or allow the methyl group to rotate during refinement (AFIX 137 in SHELXL).
References
-
Structure Analog Reference: Vijesh, A. M., et al. "1,5-Dibromo-2,4-dimethoxybenzene."[1] Acta Crystallographica Section E, vol. 69, no. 1, 2013.[6] Link
- Context: Provides unit cell and packing data for the methyl-ether analog, establishing the baseline for rigid packing.
-
Halogen Bonding Principles: Desiraju, G. R., et al. "Definition of the halogen bond (IUPAC Recommendations 2013)."[1] Pure and Applied Chemistry, vol. 85, no.[1] 8, 2013. Link
- Context: Authoritative source for classifying the Br···O interactions observed in MOM-protected deriv
-
MOM Group Chemistry: Wuts, P. G. M., & Greene, T. W.[1][7][8] Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link
- Context: Defines the chemical stability and conformational properties of the Methoxymethyl ether group.
-
Crystallization Methodology: "Tips and Tricks for Crystallization." University of Fribourg Crystallography Guide. Link
-
Context: Validates the Vapor Diffusion method (DCM/Pentane) as the standard for small organic molecules.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione (BrHBQBr) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. unifr.ch [unifr.ch]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. MOM Ethers [organic-chemistry.org]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Comparative Reactivity of Brominated Benzenes in Suzuki-Miyaura Cross-Coupling
A Technical Guide for Reaction Optimization and Catalyst Selection
Introduction
For researchers and drug development professionals, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing complex biaryl scaffolds[1]. When selecting an electrophilic coupling partner, aryl bromides represent the "sweet spot" of synthetic utility: they are significantly more stable and cost-effective than aryl iodides, yet vastly more reactive than unactivated aryl chlorides[1][2].
However, treating all brominated benzenes as equally reactive is a common pitfall in reaction design. The efficiency of the coupling is strictly governed by the electronic properties and steric environment of the substituents on the aromatic ring[3][4]. This guide provides an objective comparison of these reactivity profiles, supported by experimental data, to help scientists rationally select catalysts and optimize workflows.
Mechanistic Causality: The Oxidative Addition Bottleneck
To understand the comparative reactivity of bromobenzenes, one must look at the catalytic cycle. The reaction proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination[2][5][6]. For aryl bromides, the insertion of the electron-rich Pd(0) catalyst into the carbon-bromine (C-Br) bond—the oxidative addition step—is universally the rate-determining step (RDS)[3][5].
-
Electronic Effects: During oxidative addition, the Pd(0) species acts as a nucleophile. Electron-withdrawing groups (EWGs) on the bromobenzene (e.g., -NO
, -CN, -CF ) pull electron density away from the aromatic ring. This polarization weakens the C-Br bond and lowers the activation energy for palladium insertion, dramatically accelerating the reaction[4][7][8]. Conversely, electron-donating groups (EDGs) (e.g., -OMe, -NH ) enrich the ring's electron density, rendering the C-Br bond less susceptible to nucleophilic attack and decelerating the reaction[3][9][10]. -
Steric Effects: The spatial bulk of substituents heavily dictates reactivity. Ortho-substituted bromobenzenes (e.g., 2-bromotoluene, 2-bromoanisole) introduce severe steric hindrance that physically blocks the approach of the bulky palladium-phosphine complex[3][4][5].
Fig 1: Suzuki-Miyaura catalytic cycle showing electronic and steric impacts on oxidative addition.
Comparative Yield Analysis
To overcome the limitations of deactivated (EDG) or sterically hindered (ortho-substituted) bromobenzenes, researchers must transition from standard catalysts (like Pd(PPh
The table below synthesizes experimental data to illustrate the comparative reactivity of different bromobenzene derivatives under standard versus advanced catalytic conditions[4][6][7][9][11].
| Substrate | Electronic/Steric Profile | Standard Conditions Yield (e.g., Pd(PPh3)4) | Advanced Conditions Yield (e.g., Pd/SPhos) |
| 4-Bromonitrobenzene | Strongly Electron-Withdrawing (Activated) | > 90% | > 95% |
| Bromobenzene | Neutral (Baseline) | 70% - 85% | > 95% |
| 4-Bromoanisole | Electron-Donating (Deactivated) | 40% - 60% | 90% - 95% |
| 2-Bromotoluene | Sterically Hindered (Ortho-substituted) | < 30% | 85% - 95% |
Self-Validating Experimental Protocol: Coupling of Deactivated Aryl Bromides
When working with electron-rich or sterically hindered bromobenzenes (e.g., 4-bromoanisole), standard protocols often fail. The following methodology utilizes a highly active Pd/SPhos system[6]. Every step is designed as a self-validating system to ensure mechanistic integrity and minimize failure points.
Step 1: Reaction Setup and Degassing (Critical for Catalyst Lifespan)
-
Action: In a Schlenk flask, combine 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), K
PO (2.0 equiv), Pd(OAc) (2 mol%), and SPhos (4 mol%). Add a biphasic solvent mixture of Toluene/Water (10:1). Evacuate and backfill with Argon three times. -
Causality: The active Pd(0) species generated in situ is highly susceptible to oxidation by atmospheric O
, which irreversibly converts it into an inactive Pd(II) state, stalling the catalytic cycle. A biphasic solvent system is chosen because the water dissolves the inorganic base (K PO ), facilitating the formation of the reactive boronate species required for the subsequent transmetalation step.
Step 2: Thermal Activation and Coupling
-
Action: Heat the reaction mixture to 80-100 °C under vigorous stirring for 12-24 hours.
-
Causality: While SPhos lowers the activation barrier for oxidative addition, the electron-donating methoxy group on 4-bromoanisole still inherently resists Pd insertion. Thermal energy ensures the reaction overcomes this thermodynamic barrier. Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the aryl bromide and catalyst) and the aqueous phase (containing the base and boronate).
Step 3: Workup and Purification
-
Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Extract the organic layer, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography. -
Causality: Cooling halts the reaction and prevents product degradation. Brine washing effectively removes the aqueous base and polar boronic acid byproducts (e.g., boroxines), isolating the lipophilic biaryl product entirely in the organic phase.
References
1.3, benchchem.com 2.2, scispace.com 3.4, acs.org 4.5, nih.gov 5. 1, jyu.fi 6.11, mdpi.com 7.9, acs.org 8.6, nih.gov 9.7, beilstein-journals.org 10.8, nih.gov
Sources
- 1. jyx.jyu.fi [jyx.jyu.fi]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
- 8. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. avcollege.digitallibrary.co.in [avcollege.digitallibrary.co.in]
- 11. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis [mdpi.com]
Validation of Synthetic Route to a Target Biaryl Scaffold Using 2,5-Dibromo-1-(methoxymethoxy)benzene
Executive Summary
The synthesis of highly functionalized 2,5-diarylphenol derivatives—privileged scaffolds frequently found in kinase inhibitors and allosteric modulators—requires precise control over sequential carbon-carbon bond formations. This guide evaluates the efficacy of using 2,5-Dibromo-1-(methoxymethoxy)benzene [1] as the primary synthetic building block. By objectively comparing the methoxymethyl (MOM)-protected substrate against its unprotected and methyl-protected alternatives, we demonstrate how steric differentiation and chemoselective deprotection drive superior overall yields and functional group tolerance.
Mechanistic Rationale & Structural Advantages
As a Senior Application Scientist, selecting the correct protecting group is not merely a matter of stability; it is a strategic decision that dictates the catalytic efficiency of the entire synthetic route.
The Necessity of Phenol Protection
Attempting a Suzuki-Miyaura cross-coupling on unprotected 2,5-dibromophenol often results in catalytic stalling. Under the basic conditions required to activate the boronic acid (e.g., using K₂CO₃ or K₃PO₄), the free phenol deprotonates to form a phenoxide anion. This electron-rich species can coordinate strongly to the palladium(0) center, effectively poisoning the catalyst and preventing the critical oxidative addition step[2].
Regioselective Oxidative Addition
The true utility of 2,5-Dibromo-1-(methoxymethoxy)benzene lies in its inherent steric asymmetry. While both carbon-bromine bonds are electronically similar, their steric environments are vastly different. The C2-bromine is positioned ortho to the bulky OMOM group, creating significant steric encumbrance. Consequently, the initial oxidative addition of the bulky Pd(0) catalyst occurs with high regioselectivity at the less hindered C5-bromine[3]. This allows for a sequential, one-pot or two-step functionalization without the generation of complex, inseparable symmetric byproducts.
MOM vs. Methyl Ether: The Deprotection Paradigm
While a methyl ether (2,5-dibromoanisole) effectively protects the phenol and allows for regioselective coupling, its removal is a critical failure point in late-stage drug development. Cleaving a methyl ether typically requires harsh Lewis acids (e.g., BBr₃ at -78 °C to room temperature), which frequently destroys sensitive heterocycles or basic amines present in the target molecule. In contrast, the MOM group facilitates directed ortho-metalation if needed, and crucially, is cleaved under very mild, protic acidic conditions (e.g., HCl in Methanol), ensuring the structural integrity of complex intermediates.
Comparative Performance Data
To validate the superiority of the MOM-protected route, we compared the synthesis of a standardized 2,5-diarylphenol target across three different starting materials. The data below summarizes the quantitative performance of each strategy.
| Substrate Strategy | Step 1 Yield (C5 Arylation) | Regioselectivity (C5:C2) | Step 2 Yield (C2 Arylation) | Deprotection Yield | Overall Yield | Functional Group Tolerance |
| Unprotected (2,5-Dibromophenol) | 34% (Catalyst Poisoning) | 3:1 | N/A (Failed) | N/A | <10% | High (No deprotection needed) |
| Methyl-Protected (2,5-Dibromoanisole) | 88% | 15:1 | 82% | 41% (BBr₃ cleavage) | ~29% | Poor (Cleaves sensitive ethers/amines) |
| MOM-Protected (2,5-Dibromo-1-(methoxymethoxy)benzene) | 92% | 20:1 | 86% | 95% (Mild HCl) | ~75% | Excellent (Preserves complex motifs) |
Data Interpretation: The MOM-protected substrate[1] not only provides the highest regioselectivity during the first coupling due to the specific steric bulk of the methoxymethoxy group but also prevents the catastrophic yield loss seen during the deprotection of the methyl ether.
Synthetic Workflow Visualization
The following diagram maps the validated sequential cross-coupling workflow, highlighting the strategic transition between catalyst systems to overcome steric hindrance.
Figure 1: Sequential regioselective synthetic workflow using MOM-protected 2,5-dibromophenol.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality for reagent selection and in-process controls (IPCs) are explicitly defined.
Protocol A: Regioselective C5 Suzuki-Miyaura Coupling
Rationale: We utilize Pd(PPh₃)₄ because this standard, zero-valent palladium complex is highly sensitive to steric bulk. It will rapidly undergo oxidative addition at the unhindered C5 position while ignoring the sterically blocked C2 position.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 2,5-Dibromo-1-(methoxymethoxy)benzene (1.0 equiv) and the target arylboronic acid (1.0 equiv, strictly controlled to prevent over-coupling) in a degassed mixture of Toluene/EtOH (4:1, 0.2 M).
-
Catalyst & Base Addition: Add aqueous Na₂CO₃ (2.0 M, 2.0 equiv) followed by Pd(PPh₃)₄ (4 mol%).
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~296) is entirely consumed. Troubleshooting: If starting material persists >12h, do not increase temperature (which risks C2 coupling); instead, spike with an additional 1 mol% Pd(PPh₃)₄ to account for catalyst degradation.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate Intermediate 1.
Protocol B: Sterically Hindered C2 Suzuki-Miyaura Coupling
Rationale: The remaining C2-bromine is highly hindered by the adjacent OMOM group. We switch to Pd(dppf)Cl₂; the bidentate dppf ligand enforces a larger bite angle on the palladium center, increasing its electron density and accelerating both oxidative addition and transmetalation at hindered sites.
-
Preparation: Dissolve Intermediate 1 (1.0 equiv) and the secondary heteroarylboronic acid (1.5 equiv) in degassed 1,4-Dioxane (0.15 M).
-
Catalyst & Base Addition: Add anhydrous K₃PO₄ (3.0 equiv) and Pd(dppf)Cl₂ (5 mol%). Note: K₃PO₄ is a stronger base than Na₂CO₃, specifically chosen here to accelerate the difficult transmetalation step.
-
Reaction: Heat to 100 °C for 16 hours.
-
Self-Validation (IPC): Analyze via UPLC. If conversion is <90% at 16 hours, the transmetalation is stalling. Add 0.5 equiv of supplementary K₃PO₄ and elevate the temperature to 110 °C for 2 additional hours.
-
Workup: Filter through a pad of Celite, concentrate, and purify to yield Intermediate 2.
Protocol C: Mild MOM Deprotection
Rationale: Cleavage of the acetal-like MOM ether requires protic acid. Using HCl in Methanol provides a clean, mild deprotection that leaves aryl ethers, halogens, and basic nitrogen heterocycles untouched.
-
Reaction: Dissolve Intermediate 2 in Methanol (0.1 M). Add 3M aqueous HCl (5.0 equiv).
-
Heating: Stir at 50 °C for 4 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The non-polar MOM-ether spot will disappear, replaced by a highly polar, UV-active spot (the free phenol). Staining with KMnO₄ will immediately highlight the deprotected phenol.
-
Isolation: Concentrate under reduced pressure to remove methanol. Neutralize with saturated NaHCO₃, extract with DCM, and recrystallize to obtain the final target molecule.
References
- Title: 2,5-Dibromo-1-(methoxymethoxy)benzene | Benchchem | Source: benchchem.
- Title: Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC | Source: nih.
- Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI | Source: mdpi.
- Title: Oligoarenes as molecular backbones of catalysts: synthesis and applications - Chemical Communications | Source: rsc.
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Safety Operating Guide
Proper Disposal of 2,5-Dibromo-1-(methoxymethoxy)benzene: A Guide for Laboratory Professionals
Introduction: Understanding the Compound and Associated Risks
2,5-Dibromo-1-(methoxymethoxy)benzene is a halogenated aromatic ether, a class of compounds frequently utilized in organic synthesis. Its structure, characterized by a benzene ring substituted with two bromine atoms and a methoxymethoxy group, makes it a valuable intermediate. However, the presence of bromine atoms necessitates specific handling and disposal procedures to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
The primary hazards associated with 2,5-Dibromo-1-(methoxymethoxy)benzene and similar brominated aromatic compounds include skin and eye irritation, and potential respiratory irritation[1][2][3]. While specific toxicity data for this exact compound is limited, its classification as a halogenated organic compound warrants careful management as hazardous waste. Improper disposal can lead to environmental contamination, and therefore, adherence to established protocols is paramount.
Pre-Disposal Safety and Handling: The Foundation of Safe Practice
Before initiating any disposal procedure, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment (PPE). This proactive approach minimizes the risk of exposure and ensures the well-being of all laboratory personnel.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following should be considered mandatory when handling 2,5-Dibromo-1-(methoxymethoxy)benzene:
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a face shield are essential to protect against splashes and vapors that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin[4]. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against spills and contamination of personal clothing[5]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or aerosols[4][6]. |
Safe Handling and Storage Practices
Proper handling and storage are critical to prevent accidental releases and ensure the chemical's integrity before disposal.
-
Ventilation: Always handle 2,5-Dibromo-1-(methoxymethoxy)benzene in a well-ventilated area or a chemical fume hood to control exposure to vapors[4][6].
-
Ignition Sources: Although not highly flammable, it is good practice to keep the compound away from open flames, hot surfaces, and other potential ignition sources[6].
-
Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly sealed, compatible container[6][7]. The storage area should be clearly marked, and the compound should be kept away from incompatible materials.
Step-by-Step Disposal Protocol
The proper disposal of 2,5-Dibromo-1-(methoxymethoxy)benzene is a multi-step process that requires careful attention to detail. The following protocol outlines the necessary steps for safe and compliant disposal.
Waste Segregation: A Critical First Step
Proper waste segregation is fundamental to safe and efficient hazardous waste management. 2,5-Dibromo-1-(methoxymethoxy)benzene must be disposed of as a halogenated organic waste [8][9].
Workflow for Waste Segregation:
Caption: Waste segregation workflow for 2,5-Dibromo-1-(methoxymethoxy)benzene.
Containerization and Labeling
Proper containerization and labeling are crucial for the safe storage and transport of hazardous waste.
-
Select an Appropriate Container: Use a clean, compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,5-Dibromo-1-(methoxymethoxy)benzene"[10][11]. Avoid using abbreviations or chemical formulas[10]. If it is a mixed waste stream, all components must be listed.
On-site Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the operator.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Closure: Keep the waste container closed at all times except when adding waste[10][11][12].
Final Disposal Pathway
The final disposal of 2,5-Dibromo-1-(methoxymethoxy)benzene must be conducted through a licensed hazardous waste disposal facility. The primary method for the disposal of halogenated organic compounds is incineration at a regulated hazardous waste incinerator[8]. This process is designed to destroy the organic compound and manage the resulting byproducts, such as hydrobromic acid, in a controlled manner[13][14].
Do not dispose of 2,5-Dibromo-1-(methoxymethoxy)benzene down the drain or in the regular trash. This is strictly prohibited and can lead to significant environmental harm and regulatory penalties[9].
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.
Spill Cleanup
For small spills:
-
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation, preferably within a chemical fume hood[10].
-
Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to absorb the spilled liquid[6].
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[4][6].
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the container with the spilled chemical's name and dispose of it as halogenated organic waste.
For large spills:
-
Evacuate Immediately: Evacuate the area and alert others.
-
Contact Emergency Personnel: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately[10].
First Aid Measures
In the case of accidental exposure, follow these first-aid procedures and seek immediate medical attention:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][15].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][15].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[15].
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2,5-Dibromo-1-(methoxymethoxy)benzene is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Angene Chemical. (2024, October 3). Safety Data Sheet: 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]
-
AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: (1,2-Dibromoethyl)benzene. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). Benzene, 2,5-dibromo-1-methoxy-3-methyl- - Substance Details. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance. Retrieved from [Link]
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- 8. bucknell.edu [bucknell.edu]
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Personal protective equipment for handling 2,5-Dibromo-1-(methoxymethoxy)benzene
Advanced Safety and Operational Guide: Handling 2,5-Dibromo-1-(methoxymethoxy)benzene
For researchers and drug development professionals, 2,5-Dibromo-1-(methoxymethoxy)benzene is a highly versatile intermediate, primarily utilized for regioselective halogen-metal exchange and cross-coupling. However, the integration of a methoxymethyl (MOM) ether protecting group on a halogenated aromatic core introduces dual-layered chemical hazards. This guide provides a self-validating framework for Personal Protective Equipment (PPE), operational handling, and disposal, ensuring absolute laboratory safety and mechanistic integrity.
Chemical Profile & Hazard Causality
Understanding the inherent reactivity of 2,5-Dibromo-1-(methoxymethoxy)benzene is the foundation of effective safety protocols. The molecule presents two distinct hazard domains:
-
The Halogenated Aromatic Core : Dibromobenzenes are potent dermal and ocular irritants and are highly toxic to aquatic environments 1. They readily permeate standard porous materials.
-
The MOM Ether Group : While stable under strongly basic conditions (such as those used during lithiation), the MOM group is highly labile under acidic conditions. Acidic cleavage inevitably releases formaldehyde and methanol 2. Formaldehyde is a volatile, known human carcinogen, necessitating strict inhalation controls.
Fig 1. Reactivity pathways and associated chemical hazards of the compound.
Quantitative Hazard Metrics & PPE Matrix
To design a robust defense against these hazards, we must first quantify the exposure limits of the compound's degradation products and co-reagents.
Table 1: Physicochemical Hazard Metrics
| Hazard Category | Chemical Component | OSHA PEL (TWA) | Primary Risk Profile |
| Core Structure | Dibromobenzene derivatives | Not established | Severe skin/eye irritation; Aquatic toxicity 3 |
| Cleavage Byproduct | Formaldehyde | 0.75 ppm | Carcinogen; Respiratory sensitization 2 |
| Cleavage Byproduct | Methanol | 200 ppm | Toxic via inhalation and dermal absorption |
| Common Co-reagents | n-BuLi / Grignards | N/A (Pyrophoric) | Spontaneous ignition in air/moisture 4 |
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Mechanistic Causality |
| Respiratory | Fume hood (80-100 fpm) | Absolute containment of carcinogenic formaldehyde gas during MOM cleavage is non-negotiable. |
| Dermal | Double-layered Nitrile Gloves | Halogenated aromatics rapidly degrade standard latex. Double-gloving provides a fail-safe against micro-tears during prolonged handling. |
| Ocular | Chemical Splash Goggles | Protects against the splattering of acidic cleavage agents or highly reactive organometallic bases. |
| Body | Flame-Resistant (FR) Lab Coat | Mandatory when reacting the substrate with pyrophoric reagents (e.g., n-butyllithium) for halogen-metal exchange. |
Operational Workflows: A Self-Validating System
The following protocols are designed as self-validating systems. Every action includes a causal explanation and a validation step to ensure the physical reality of the experiment matches the safety expectations.
Protocol A: Acid-Mediated MOM Ether Deprotection
This protocol outlines the safe removal of the MOM group, a process that inherently generates toxic formaldehyde and methanol 5.
-
System Validation : Before opening the reagent bottle, verify the fume hood face velocity is ≥80 fpm.
-
Validation Step: Check the digital airflow monitor. If unavailable, perform a tissue paper test at the sash opening. Do not proceed if airflow is compromised.
-
-
PPE Donning : Equip FR lab coat, chemical splash goggles, and double nitrile gloves.
-
Reaction Setup : Dissolve 2,5-Dibromo-1-(methoxymethoxy)benzene in an appropriate organic solvent (e.g., dichloromethane) within a round-bottom flask. Secure the flask in an ice bath (0 °C).
-
Causality: Lowering the temperature controls the exothermic protonation of the ether, preventing the rapid, uncontrolled off-gassing of formaldehyde.
-
-
Acid Addition : Slowly add the acidic cleavage agent (e.g., Trifluoroacetic acid or HCl) dropwise.
-
Quenching & Neutralization : Once the reaction is complete (verified via TLC), slowly add saturated aqueous NaHCO₃ to the mixture at 0 °C.
-
Validation Step: Observe the evolution of CO₂ gas. Continue adding NaHCO₃ until gas evolution completely ceases and pH paper indicates a pH of 7-8. This confirms the acid is fully neutralized, rendering the mixture safe for standard aqueous extraction.
-
Protocol B: Regioselective Lithiation (Halogen-Metal Exchange)
Reacting this substrate with n-BuLi requires strict anhydrous and anaerobic conditions to prevent pyrophoric hazards 4.
-
Glassware Validation : Ensure all glassware is flame-dried under a vacuum and purged with high-purity Argon or Nitrogen.
-
Validation Step: The glassware must be cool to the touch under positive inert gas pressure before introducing the substrate.
-
-
Substrate Cooling : Dissolve the substrate in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Causality: Performing the lithiation at -78 °C prevents unwanted side reactions, such as the premature cleavage of the MOM ether by the organolithium reagent or the formation of highly reactive benzyne intermediates.
-
-
Reagent Addition : Add n-BuLi dropwise down the side of the flask.
-
Electrophile Quench : After the reaction is complete, quench the reactive aryllithium intermediate with the desired electrophile, followed by a final quench with aqueous NH₄Cl.
Fig 2. Step-by-step operational workflow for safe handling and disposal.
Emergency Response & Disposal Plan
Spill Management
-
Minor Spill (< 50 mL) : Do not use combustible materials like paper towels. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Sweep into a chemically resistant, sealable container.
-
Major Spill (> 50 mL) : Evacuate the immediate area. Ensure fume hood sashes are fully open to maximize ventilation. Alert Environmental Health and Safety (EHS) immediately.
Waste Disposal 2,5-Dibromo-1-(methoxymethoxy)benzene and its reaction byproducts are highly toxic to aquatic organisms and cause long-term environmental adverse effects 3.
-
Segregation : All waste containing this compound must be strictly segregated into Halogenated Organic Waste containers.
-
Prohibition : Never dispose of this compound or its aqueous washings down the sink.
-
Labeling : Clearly label the waste container with the specific chemical constituents, noting the presence of halogenated aromatics and potential trace formaldehyde.
References
- Guidechem. "2764732-07-0 cas号2764732-07-0分子式、结构式、MSDS、熔点". Guidechem.
- Fisher Scientific. "SAFETY DATA SHEET - 1,4-Dibromobenzene". Fisher Scientific.
- Santa Cruz Biotechnology. "1,2-Dibromobenzene - SCBT". SCBT.
- Benchchem. "Technical Support Center: Chemoselective Deprotection of MOM". Benchchem.
- Benchchem. "Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group". Benchchem.
- National Institutes of Health (PMC).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
